(R)-alpha-Methoxy-2-naphthylacetic acid
Description
The exact mass of the compound (R)-alpha-Methoxy-2-naphthylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-alpha-Methoxy-2-naphthylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-alpha-Methoxy-2-naphthylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methoxy-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVFHDWREDKUCW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467255 | |
| Record name | (R)-|A-Methoxy-2-naphthylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156942-67-5 | |
| Record name | (R)-|A-Methoxy-2-naphthylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-α-Methoxy-2-naphthylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to (R)-alpha-Methoxy-2-naphthylacetic acid
Abstract
(R)-alpha-Methoxy-2-naphthylacetic acid, often abbreviated as (R)-2-NMA, is a chiral carboxylic acid of significant interest in stereochemistry and pharmaceutical development. Its rigid naphthyl group and the chiral center bearing a methoxy group make it an invaluable tool for the stereochemical analysis of alcohols and amines. This guide provides a comprehensive overview of the core chemical properties, synthesis, enantiomeric resolution, and key applications of (R)-2-NMA, with a particular focus on its role as a chiral derivatizing agent. Detailed experimental protocols and safety considerations are also presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective utilization.
Core Chemical and Physical Properties
(R)-alpha-Methoxy-2-naphthylacetic acid is a white, crystalline solid. The presence of the naphthalene moiety confers a significant degree of aromatic character and planarity, while the chiral center at the alpha-position is responsible for its optical activity and its utility in stereochemical discrimination.
Table 1: Physicochemical Properties of (R)-alpha-Methoxy-2-naphthylacetic acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| CAS Number | 156942-67-5 | [1][2] |
| Appearance | White powder | [3] |
| Melting Point | 111-114 °C | [1][2] |
| Optical Rotation | [α]/D -177±5° (c = 0.1 in methanol) | [1][2] |
| Solubility | Soluble in methanol. | [3] |
| Purity | ≥97% (HPLC) | [3] |
Spectroscopic Characterization
The structural elucidation of (R)-2-NMA is routinely confirmed by standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The identity of the compound is typically determined by NMR.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad O-H stretching band for the carboxylic acid, a C=O stretching band, and characteristic peaks for the aromatic naphthalene ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Synthesis and Enantiomeric Resolution
The synthesis of alpha-methoxy-2-naphthylacetic acid typically begins with the preparation of the corresponding racemic mixture, which is then resolved to isolate the desired (R)-enantiomer.
General Synthesis of Racemic α-Naphthylacetic Acid
Several synthetic routes to α-naphthylacetic acids have been described. One common approach involves the preparation of alpha-naphthyl-acetone from chloro-acetone and naphthalene via a Friedel-Crafts reaction, followed by a haloform reaction with sodium hypochlorite to yield the acetic acid derivative.[6]
Enantiomeric Resolution
The separation of the racemic mixture into its constituent enantiomers is a critical step. A widely used and effective method is classical resolution via the formation of diastereomeric salts.[7][8] This process involves reacting the racemic acid with a chiral base. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[9]
The general workflow for this resolution is as follows:
-
Salt Formation: The racemic mixture of α-methoxy-2-naphthylacetic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent.[10] This reaction forms a mixture of two diastereomeric salts: [(R)-acid:(R)-base] and [(S)-acid:(R)-base].
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will crystallize out of the solution.
-
Separation and Isolation: The crystallized diastereomeric salt is separated by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid to protonate the carboxylate and liberate the enantiomerically pure (R)-alpha-methoxy-2-naphthylacetic acid. The chiral amine can often be recovered and recycled.
Figure 1: General workflow for the enantiomeric resolution of racemic α-methoxy-2-naphthylacetic acid.
Application as a Chiral Derivatizing Agent (CDA)
A primary application of (R)-alpha-methoxy-2-naphthylacetic acid is its use as a chiral derivatizing agent (CDA).[11] This technique is fundamental for determining the enantiomeric purity of chiral alcohols and amines.
Mechanism of Action
The principle behind using a CDA is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical and spectroscopic properties, making them indistinguishable by common techniques like NMR or achiral chromatography. However, diastereomers have different properties and can be distinguished and quantified.
(R)-2-NMA is converted to a more reactive form, typically the acid chloride, which then reacts with the chiral analyte (e.g., a racemic alcohol or amine) to form diastereomeric esters or amides.[11]
Figure 2: Conversion of enantiomers to diastereomers using (R)-2-NMA.
Analysis by NMR Spectroscopy
The diastereomers formed can be analyzed by ¹H NMR spectroscopy. The naphthyl group of (R)-2-NMA acts as an anisotropic group, meaning it creates a distinct magnetic environment. This causes the corresponding protons in the two diastereomers to experience different magnetic shielding, resulting in separate, distinguishable signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original analyte. This makes (R)-2-NMA an excellent chiral anisotropic NMR reagent.[3]
Experimental Protocol: Enantiomeric Purity Determination of a Chiral Alcohol
This protocol provides a general methodology for the derivatization of a chiral secondary alcohol with (R)-alpha-methoxy-2-naphthylacetic acid for subsequent analysis by ¹H NMR.
Materials:
-
(R)-alpha-Methoxy-2-naphthylacetic acid ((R)-2-NMA)
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
The chiral alcohol to be analyzed
-
Anhydrous pyridine or triethylamine
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of the Acid Chloride: a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-NMA (1.0 eq) in anhydrous DCM. b. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. d. Remove the solvent and excess reagent under reduced pressure to yield the crude (R)-alpha-methoxy-2-naphthylacetyl chloride. Use this directly in the next step.
-
Esterification: a. Dissolve the chiral alcohol (1.0 eq) in anhydrous DCM in a separate flask. b. Add anhydrous pyridine (1.2 eq). c. Add a solution of the crude acid chloride in anhydrous DCM dropwise to the alcohol solution at 0 °C. d. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: a. Quench the reaction with water. b. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the resulting diastereomeric esters by flash column chromatography on silica gel if necessary.
-
¹H NMR Analysis: a. Dissolve a small, accurately weighed sample of the purified diastereomeric esters in CDCl₃. b. Acquire a high-resolution ¹H NMR spectrum. c. Identify a set of well-resolved signals corresponding to the two diastereomers. d. Integrate these signals carefully. The ratio of the integrals will give the enantiomeric ratio of the original alcohol.
Safety and Handling
(R)-alpha-Methoxy-2-naphthylacetic acid and its related compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: The compound is toxic if swallowed.[2] It can cause skin and serious eye irritation. It may also cause respiratory irritation.
-
Precautionary Measures:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13] Protect from light and moisture.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[12]
Conclusion
(R)-alpha-Methoxy-2-naphthylacetic acid is a powerful and versatile tool in the field of stereochemistry. Its well-defined structure and chiral nature make it an excellent reagent for the determination of enantiomeric purity, a critical parameter in pharmaceutical research and development. This guide has detailed its core properties, synthesis, resolution, and a primary application, providing a solid foundation for its effective and safe use in a laboratory setting.
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MySkinRecipes. (R)-(-)-alpha-Methoxyphenylacetic acid. [Link]
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Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - a-NAPHTHYL ACETIC ACID. [Link]
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PubChem. 6-Methoxy-2-naphthylacetic acid. [Link]
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OpenBU. A new method for the preparation of alpha naphthyl-acetic acid. [Link]
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Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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Carl ROTH. Safety Data Sheet: 1-Naphthyl acetic acid. [Link]
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OpenStax. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry. [Link]
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The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
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An In-Depth Technical Guide to the Stereoselective Synthesis of (R)-alpha-Methoxy-2-naphthylacetic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and reliable methodology for the stereoselective synthesis of (R)-alpha-Methoxy-2-naphthylacetic acid. This chiral compound is of significant interest as a resolving agent and a valuable building block in the development of novel pharmaceutical agents. This document details a multi-step synthetic pathway, commencing from readily available starting materials, and provides in-depth, step-by-step protocols for each critical transformation. The guide emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. Key stages, including the formation of a racemic α-hydroxy acid intermediate, its efficient chiral resolution, and the final stereoretentive O-methylation, are thoroughly discussed. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Strategic Overview
(R)-alpha-Methoxy-2-naphthylacetic acid, a derivative of the well-known mandelic acid scaffold, possesses a unique combination of steric and electronic properties conferred by the bulky naphthalene moiety and the chiral methoxy-substituted stereocenter.[1] Its primary application lies in the field of stereochemistry, where it serves as an effective chiral resolving agent for the separation of racemic mixtures of amines and alcohols.[2] The ability to form diastereomeric salts or esters allows for the physical separation of enantiomers, a critical step in the production of enantiopure active pharmaceutical ingredients (APIs).[3]
The synthetic strategy detailed herein is designed for clarity, efficiency, and control over the crucial stereochemical outcome. Our retrosynthetic analysis identifies (R)-2-hydroxy-2-(naphthalen-2-yl)acetic acid as the key chiral intermediate. This intermediate can be obtained from a racemic mixture via classical resolution, a reliable and scalable method. The racemic α-hydroxy acid itself is accessible from the common industrial starting material, 2-acetylnaphthalene.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of the target compound.
Synthesis of Racemic 2-Hydroxy-2-(naphthalen-2-yl)acetic Acid
The initial phase of the synthesis focuses on the construction of the racemic α-hydroxy acid backbone from 2-acetylnaphthalene. This transformation is efficiently achieved via a two-step sequence involving dichlorination followed by hydrolysis.
Rationale for the Synthetic Approach
While several methods exist for the synthesis of mandelic acid analogs, such as the cyanation of aldehydes followed by hydrolysis, the chosen route through an α,α-dichloro ketone intermediate offers distinct advantages.[4][5] Starting from 2-acetylnaphthalene, a common and cost-effective feedstock, is economically favorable. The dichlorination reaction is typically high-yielding, and the subsequent hydrolysis of the gem-dichloro group to a carboxylic acid under basic conditions is a well-established and robust transformation. This method avoids the use of highly toxic cyanide reagents.[5]
Experimental Protocol: Step 1
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Notes |
| 2-Acetylnaphthalene | 170.21 | >98% | Starting material |
| Sulfuryl chloride (SO₂Cl₂) | 134.97 | >99% | Dichlorinating agent; handle in fume hood |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Reaction solvent |
| Sodium hydroxide (NaOH) | 40.00 | Pellets, >98% | Base for hydrolysis |
| Diethyl ether | 74.12 | ACS Grade | Extraction solvent |
| Hydrochloric acid (HCl) | 36.46 | 37% (conc.) | For acidification |
| Sodium sulfate (Na₂SO₄) | 142.04 | Anhydrous | Drying agent |
Procedure:
-
Dichlorination:
-
To a solution of 2-acetylnaphthalene (1.0 eq) in anhydrous dichloromethane, add sulfuryl chloride (2.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(dichloroacetyl)naphthalene. This intermediate is often used in the next step without further purification.
-
-
Hydrolysis:
-
Dissolve the crude 2-(dichloroacetyl)naphthalene in a suitable solvent like THF or dioxane.
-
Add an aqueous solution of sodium hydroxide (4.0 - 5.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C.
-
The racemic 2-hydroxy-2-(naphthalen-2-yl)acetic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Chiral Resolution of the Racemic α-Hydroxy Acid
The pivotal step in this synthesis is the separation of the desired (R)-enantiomer from the racemic mixture. This is achieved by classical resolution, which relies on the formation of diastereomeric salts with a chiral resolving agent.
Principle of Chiral Resolution
Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting the racemic acid with an enantiopure chiral base, a pair of diastereomeric salts is formed. Diastereomers have different physical properties, including solubility, which allows for their separation by methods such as fractional crystallization.[3] Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomerically pure acid.[6] Naturally occurring alkaloids like brucine and strychnine are often used for this purpose due to their ready availability and high crystallinity of the salts they form.[3]
Caption: Principle of chiral resolution via diastereomeric salt formation.
Experimental Protocol: Step 2
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Notes |
| Racemic 2-hydroxy-2-(naphthalen-2-yl)acetic acid | 216.23 | As synthesized in Step 1 | Substrate for resolution |
| (-)-Brucine | 394.46 | >99% | Chiral resolving agent; highly toxic |
| Methanol or Ethanol | 32.04 or 46.07 | Anhydrous | Crystallization solvent |
| Hydrochloric acid (HCl) | 36.46 | 2 M aqueous solution | For regeneration of the free acid |
Procedure:
-
Salt Formation:
-
Dissolve the racemic α-hydroxy acid (1.0 eq) in hot methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of (-)-brucine (1.0 eq) in the same solvent, heating gently if necessary.
-
Add the brucine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystalline salt by vacuum filtration. This first crop will be enriched in one diastereomer.
-
The enantiomeric purity of the acid can be checked at this stage by hydrolyzing a small sample and analyzing it by chiral HPLC.
-
If necessary, recrystallize the salt from fresh hot solvent to improve diastereomeric purity. Typically, one or two recrystallizations are sufficient.
-
-
Liberation of the (R)-Acid:
-
Suspend the purified diastereomeric salt in water and add an excess of 2 M hydrochloric acid with vigorous stirring.
-
The free (R)-2-hydroxy-2-(naphthalen-2-yl)acetic acid will precipitate out of the solution. The brucine will remain in the acidic aqueous solution as its hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual brucine hydrochloride, and dry under vacuum.
-
Determine the optical rotation and enantiomeric excess (e.e.) by chiral HPLC.
-
O-Methylation of (R)-2-Hydroxy-2-(naphthalen-2-yl)acetic Acid
The final step is the methylation of the tertiary alcohol group to yield the target molecule. This reaction must be performed under conditions that do not cause racemization of the sensitive chiral center.
Rationale and Choice of Reagents
The O-methylation of an α-hydroxy acid can be achieved using various methylating agents, such as dimethyl sulfate (DMS), methyl iodide, or diazomethane.[7] A Williamson ether synthesis approach is often preferred for its reliability. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack the methylating agent. Sodium hydride (NaH) is a suitable non-nucleophilic base for this purpose. It is crucial to deprotonate both the carboxylic acid and the alcohol hydroxyl groups to ensure the reaction proceeds on the desired alcohol function. Using a reagent like dimethyl sulfate is often efficient and cost-effective for larger-scale synthesis.[7]
Experimental Protocol: Step 3
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Notes |
| (R)-2-Hydroxy-2-(naphthalen-2-yl)acetic acid | 216.23 | Enantiopure from Step 2 | Starting material |
| Sodium hydride (NaH) | 24.00 | 60% dispersion in oil | Strong base; handle with care |
| Dimethyl sulfate (DMS) | 126.13 | >99% | Methylating agent; toxic and corrosive |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Reaction solvent |
| Ethyl acetate | 88.11 | ACS Grade | Extraction solvent |
Procedure:
-
Deprotonation:
-
To a suspension of sodium hydride (2.2 eq, 60% dispersion) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (R)-2-hydroxy-2-(naphthalen-2-yl)acetic acid (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This ensures the formation of the dianion.
-
-
Methylation:
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.2 eq) dropwise. Caution: Dimethyl sulfate is highly toxic.
-
Stir the reaction at room temperature overnight.
-
-
Workup and Purification:
-
Cool the mixture to 0 °C and cautiously quench the excess NaH and DMS by the slow, dropwise addition of water.
-
Acidify the mixture to pH 1-2 with 2 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure (R)-alpha-Methoxy-2-naphthylacetic acid.
-
Characterization and Quality Control
The identity, purity, and stereochemical integrity of the final product must be confirmed through rigorous analytical testing.
| Analysis Technique | Expected Outcome |
| ¹H and ¹³C NMR | Confirmation of the molecular structure. Key signals include the methoxy group singlet (~3.4 ppm), the α-proton singlet (~4.8 ppm), and the characteristic naphthalene aromatic signals. |
| Mass Spectrometry | Determination of the molecular weight, confirming the elemental composition. |
| Chiral HPLC | Determination of the enantiomeric excess (e.e.). The analysis should show a single major peak corresponding to the (R)-enantiomer, with the (S)-enantiomer below the detection limit or at a very low level (>99% e.e.). |
| Optical Rotation | Measurement of the specific rotation using a polarimeter. The sign and magnitude of the rotation confirm the bulk enantiomeric purity. |
| Melting Point | A sharp melting point indicates high purity of the crystalline solid. |
Conclusion
This guide has outlined a comprehensive and practical synthetic route for the preparation of enantiomerically pure (R)-alpha-Methoxy-2-naphthylacetic acid. By employing a strategy that combines the synthesis of a racemic precursor, classical chiral resolution, and stereoretentive methylation, this valuable chiral building block can be accessed in a reliable and scalable manner. The detailed protocols and the rationale provided for each step are intended to empower researchers and drug development professionals to successfully implement this synthesis in their laboratories.
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Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024). National Institutes of Health (NIH). Available at: [Link]
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High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde: New Processes for Synthesis of Vanillin, iso-Vanillin, and Heliotropin. ResearchGate. Available at: [Link]
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Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. (2018). National Institutes of Health (NIH). Available at: [Link]
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O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. Available at: [Link]
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Enantiomeric separation of 2-aryloxyalkyl- and 2-arylalkyl-2-aryloxyacetic acids on a Penicillin G Acylase-based chiral stationary phase: influence of the chemical structure on retention and enantioselectivity. (2007). PubMed. Available at: [Link]
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High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde. pubs.acs.org. Available at: [Link]
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-
Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. (2022). MDPI. Available at: [Link]
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Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. Royal Society of Chemistry. Available at: [Link]
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Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Available at: [Link]
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Asymmetric synthesis of naproxen. ResearchGate. Available at: [Link]
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ASYMMETRIC SYNTHESIS-II. DNR College. Available at: [Link]
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An In-Depth Technical Guide to (R)-alpha-Methoxy-2-naphthylacetic acid (CAS No. 156942-67-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chirality in Modern Chemistry and the Significance of (R)-alpha-Methoxy-2-naphthylacetic acid
In the realm of modern chemistry, particularly within the pharmaceutical and agrochemical industries, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. This necessitates the development of robust analytical methods for the determination of enantiomeric purity and absolute configuration. (R)-alpha-Methoxy-2-naphthylacetic acid, with the CAS number 156942-67-5, has emerged as a valuable tool in this context. It serves as a chiral derivatizing agent (CDA), a reagent that converts a mixture of enantiomers into a mixture of diastereomers, which can then be readily distinguished and quantified using standard chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The efficacy of (R)-alpha-Methoxy-2-naphthylacetic acid as a CDA is largely attributed to the presence of the naphthyl group. This aromatic system induces a significant magnetic anisotropy effect, leading to more pronounced chemical shift differences between the resulting diastereomers in their ¹H NMR spectra. This enhanced spectral separation is crucial for the accurate determination of enantiomeric excess and the assignment of absolute configuration, particularly for chiral alcohols and amines. This guide provides a comprehensive overview of the properties, synthesis, mechanism of action, and practical applications of (R)-alpha-Methoxy-2-naphthylacetic acid, offering researchers and drug development professionals a technical resource for its effective utilization.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is fundamental for the effective and safe handling of (R)-alpha-Methoxy-2-naphthylacetic acid.
| Property | Value | Source |
| CAS Number | 156942-67-5 | ChemicalBook[1] |
| Molecular Formula | C₁₃H₁₂O₃ | AdipoGen[2] |
| Molecular Weight | 216.23 g/mol | AdipoGen[2] |
| Appearance | White powder | AdipoGen[2] |
| Melting Point | 111-114 °C | ChemicalBook[1] |
| Optical Activity | [α]/D -177±5°, c = 0.1 in methanol | ChemicalBook[1] |
| Solubility | Soluble in methanol | AdipoGen[2] |
Safety Information:
Synthesis of (R)-alpha-Methoxy-2-naphthylacetic acid
A specific, detailed synthesis protocol for (R)-alpha-Methoxy-2-naphthylacetic acid is not widely published. However, a plausible synthetic route can be devised based on established methods for the preparation of related naphthylacetic acid derivatives. A common strategy involves the Friedel-Crafts acylation of a suitable naphthalene precursor, followed by a haloform reaction or a Willgerodt-Kindler reaction to generate the acetic acid moiety. The introduction of the methoxy group at the alpha position and the resolution of the enantiomers are critical subsequent steps.
A generalized synthetic approach could involve the following key transformations:
-
Friedel-Crafts Acylation: Reaction of 2-methoxynaphthalene with an acetylating agent such as acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-acetyl-6-methoxynaphthalene.[3]
-
Formation of the Acetic Acid Moiety: Conversion of the acetyl group to a carboxylic acid. One potential route is the Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine like morpholine to form a thioamide, followed by hydrolysis to the carboxylic acid.[3]
-
Alpha-Bromination and Methoxylation: The resulting 2-(6-methoxy-2-naphthyl)acetic acid can undergo alpha-bromination followed by nucleophilic substitution with a methoxide source to introduce the alpha-methoxy group.
-
Chiral Resolution: The final and most critical step is the resolution of the racemic alpha-methoxy-2-naphthylacetic acid. This is typically achieved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) followed by fractional crystallization to separate the diastereomers. Subsequent acidification of the separated diastereomeric salt liberates the desired (R)-enantiomer.
Mechanism of Action as a Chiral Derivatizing Agent
The fundamental principle behind the use of (R)-alpha-Methoxy-2-naphthylacetic acid as a CDA is the conversion of a pair of enantiomers into a pair of diastereomers.[4] Enantiomers possess identical physical properties and are therefore indistinguishable by achiral analytical techniques. Diastereomers, on the other hand, have distinct physical and chemical properties, allowing for their separation and quantification.[4]
The derivatization reaction typically involves the formation of an ester or an amide bond between the carboxylic acid group of (R)-alpha-Methoxy-2-naphthylacetic acid and the hydroxyl or amino group of the chiral analyte, respectively. This reaction is usually facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP).
Once the diastereomers are formed, their distinct properties can be exploited for analysis.
Experimental Protocols
The following protocols are based on established procedures for closely related chiral derivatizing agents and should be optimized for specific applications.
Protocol 1: Derivatization of a Chiral Alcohol
This protocol describes the esterification of a chiral alcohol with (R)-alpha-Methoxy-2-naphthylacetic acid.
Materials:
-
(R)-alpha-Methoxy-2-naphthylacetic acid
-
Chiral alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 equivalent) and (R)-alpha-Methoxy-2-naphthylacetic acid (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica gel.
Protocol 2: Analysis of Diastereomers by ¹H NMR Spectroscopy
The analysis of the ¹H NMR spectra of the diastereomeric esters allows for the determination of enantiomeric excess and, in many cases, the absolute configuration of the original alcohol.
Principle:
The naphthyl group of the CDA creates a strong anisotropic magnetic field. Protons of the derivatized alcohol that are spatially close to the face of the naphthyl ring will be shielded (shifted to a higher field), while those near the edge will be deshielded (shifted to a lower field). Due to the different three-dimensional arrangements of the two diastereomers, the corresponding protons will experience different shielding/deshielding effects, resulting in distinct chemical shifts.
Procedure:
-
Prepare separate NMR samples of the purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire high-resolution ¹H NMR spectra (≥400 MHz is recommended).
-
Identify signals corresponding to protons of the original alcohol moiety that are well-resolved for the two diastereomers.
-
Carefully integrate the areas of these distinct signals.
-
Calculate the enantiomeric excess (ee) using the formula: % ee = [|Area(diastereomer 1) - Area(diastereomer 2)| / |Area(diastereomer 1) + Area(diastereomer 2)|] x 100.
Protocol 3: Separation of Diastereomers by HPLC
HPLC is a powerful technique for the physical separation of the diastereomeric esters, which can be used for both analytical quantification and preparative isolation of the enantiomers of the original alcohol.
Typical HPLC Conditions:
-
Column: Normal-phase silica gel column.[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the naphthyl group has a strong absorbance (e.g., 254 nm or 280 nm).
Procedure:
-
Dissolve the diastereomeric mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the separation of the two diastereomers.
-
The ratio of the peak areas of the two diastereomers can be used to determine the enantiomeric excess.
Applications in Drug Development
The determination of enantiomeric purity is a critical aspect of drug development, as different enantiomers of a drug candidate can have varying efficacy, pharmacology, and toxicity. (R)-alpha-Methoxy-2-naphthylacetic acid finds application in:
-
Quality Control: Ensuring the enantiomeric purity of chiral starting materials, intermediates, and final active pharmaceutical ingredients (APIs).
-
Asymmetric Synthesis: Assessing the effectiveness of new asymmetric synthetic methods by determining the enantiomeric excess of the products.
-
Metabolic Studies: Investigating the stereoselective metabolism of drugs by derivatizing chiral metabolites.
Conclusion
(R)-alpha-Methoxy-2-naphthylacetic acid is a valuable and effective chiral derivatizing agent for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines. Its utility stems from the formation of diastereomers that are readily distinguishable by standard analytical techniques, particularly ¹H NMR spectroscopy and HPLC. The strong anisotropic effect of the naphthalene ring enhances the spectral resolution in NMR, providing a reliable method for quantification. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively employ this reagent to address critical challenges in stereochemical analysis.
References
-
OpenBU. (n.d.). A new method for the preparation of alpha naphthyl-acetic acid. Retrieved from [Link]
- Gentry, C., Blower, P., & Spangler, R. (1995). Effect of 6-Methoxy-2-Naphthylacetic Acid (6MNA), the Active Metabolite of Nabumetone, on the Glycosaminoglycan Synthesis of Canine Articular Cartilage In Vitro : Comparison with Other Nonsteroidal Anti-Inflammatory Drugs.
-
SIELC Technologies. (n.d.). Determination of α-naphthylacetic acid by high performance liquid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US20030013762A1 - 6-methoxy-2-naphthylacetic acid prodrugs.
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-naphthylacetic acid. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. Retrieved from [Link]
-
PubMed. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Structure Elucidation of (R)-alpha-Methoxy-2-naphthylacetic acid
Foreword: The Imperative of Stereochemical Precision
Part 1: Foundational Analysis - Establishing the Molecular Blueprint
Before delving into the complexities of stereochemistry, we must first confirm the molecule's constitution: its elemental composition and the precise sequence of atomic connections. This foundational blueprint is established through a combination of mass spectrometry and nuclear magnetic resonance.
Molecular Mass and Formula Verification via Mass Spectrometry
The initial step is to ascertain the molecular weight and, by extension, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for its ability to provide highly accurate mass measurements, enabling the confident assignment of a molecular formula.
Field Insight: While multiple ionization techniques exist, Electrospray Ionization (ESI) is particularly well-suited for a polar, acidic molecule like this, typically forming the deprotonated molecule [M-H]⁻ in negative ion mode or adducts like [M+Na]⁺ in positive ion mode.
Table 1: Key Physical and Mass Spectrometry Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |
| Molecular Weight | 216.23 g/mol | [1][2] |
| Monoisotopic Mass | 216.07864 Da | [2] |
| Appearance | White powder | [1] |
| Melting Point | 111-114 °C | [3] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent, such as methanol (HPLC grade).[1]
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.
-
Method Parameters (Negative Ion Mode):
-
Infusion: Introduce the sample solution into the source at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 100-120 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Internal Calibration: Use a suitable internal calibrant to ensure high mass accuracy (< 5 ppm).
-
-
Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion (expected m/z 215.0714) and use the instrument software to calculate the elemental composition.
Mapping the C-H Framework with NMR Spectroscopy
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments within the molecule.
Expert Rationale: The combination of ¹H NMR (proton count, chemical environment, and coupling) and ¹³C NMR (carbon count and type) allows for the unambiguous assembly of the naphthyl ring, the methoxy group, and the acetic acid side chain. For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton-proton and proton-carbon correlations, respectively.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~175 | Deshielded acidic proton. |
| Naphthyl Aromatic (Ar-H) | 7.4 - 8.0 (m) | 125 - 135 | Complex multiplet pattern characteristic of the 2-substituted naphthalene. |
| Methine (-CH(OCH₃)-) | ~4.9 (s) | ~85 | Singlet adjacent to the chiral center and deshielded by the methoxy and naphthyl groups. |
| Methoxy (-OCH₃) | ~3.5 (s) | ~58 | Characteristic singlet for a methoxy group. |
Note: These are predicted values based on standard chemical shift ranges. Actual values may vary. Data for the parent 2-naphthylacetic acid can be found for comparison.[4][5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set spectral width to cover 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to cover 0-200 ppm.
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference spectra to the residual solvent peak.
Part 2: The Core Challenge - Assigning Absolute Stereochemistry
Confirming the "(R)" configuration is the most critical and challenging aspect of the elucidation. A multi-pronged, self-validating approach is required, combining chiroptical methods with chromatographic separation.
Chiral Purity and Enantiomer Separation by HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[6]
Causality of Method Choice: The principle relies on the differential interaction of the R and S enantiomers with a chiral stationary phase (CSP). By screening various CSPs (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®), a separation can be achieved. This not only confirms the sample is enantiomerically enriched but is the first step in preparative separation if the racemate were the starting point.
Diagram 1: Chiral HPLC Method Development Workflow
Sources
- 1. adipogen.com [adipogen.com]
- 2. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-α-Methoxy-2-naphthaleneacetic acid, (R)-2-NMA | 156942-67-5 [chemicalbook.com]
- 4. 2-Naphthylacetic acid(581-96-4) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Naphthylacetic acid(581-96-4) 1H NMR [m.chemicalbook.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
An In-depth Technical Guide to the Spectroscopic Data of (R)-alpha-Methoxy-2-naphthylacetic acid
Introduction: Beyond a Structure, a Tool for Stereochemical Insight
(R)-alpha-Methoxy-2-naphthylacetic acid, often abbreviated as (R)-2-NMA, is a chiral carboxylic acid with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol .[1] While its own structural characterization is fundamental, the primary significance of (R)-2-NMA in the scientific community lies in its application as a powerful chiral derivatizing agent (CDA).[2][3] In this role, it is used to determine the absolute configuration and enantiomeric purity of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]
This guide provides a comprehensive overview of the spectroscopic data for (R)-2-NMA. We will delve into the theoretical underpinnings and practical considerations for its analysis using NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will present detailed protocols for data acquisition and explore the causality behind experimental choices, reflecting field-proven insights for researchers in organic synthesis, medicinal chemistry, and drug development.
Molecular Structure and Key Features
The structure of (R)-2-NMA is characterized by a naphthalene ring system linked at the 2-position to a chiral acetic acid moiety. The stereocenter at the alpha-carbon, bearing a methoxy group, is crucial to its function as a CDA.
Caption: Molecular structure of (R)-alpha-Methoxy-2-naphthylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of (R)-2-NMA. Due to the scarcity of publicly available, peer-reviewed spectra for this specific compound, the following analysis is based on established principles of NMR spectroscopy and data from structurally similar compounds, such as 2-naphthylacetic acid and other naphthalene derivatives.[5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the methine proton at the chiral center, the methoxy protons, and the acidic proton of the carboxyl group.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Naphthalene-H | 7.4 - 8.0 | Multiplets (m) | The seven protons on the naphthalene ring will appear as a complex series of multiplets in the aromatic region. Their exact shifts depend on their position relative to the electron-withdrawing acetic acid substituent. |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet (br s) | This proton is acidic and its signal is typically broad. Its chemical shift can be highly dependent on concentration and solvent. It may exchange with D₂O. |
| α-H (Methine) | ~4.8 - 5.2 | Singlet (s) | The proton attached to the chiral carbon. It is adjacent to an oxygen atom and the naphthalene ring, shifting it downfield. With no adjacent protons, it will appear as a singlet. |
| Methoxy (-OCH₃) | ~3.4 - 3.6 | Singlet (s) | The three equivalent protons of the methoxy group will give a sharp singlet. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 170 - 175 | The carbonyl carbon is significantly deshielded and appears far downfield. |
| Naphthalene-C (Aromatic) | 125 - 135 | The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region. The quaternary carbons will have lower intensities. |
| α-C (Chiral Center) | 80 - 85 | This carbon is bonded to two oxygen atoms (from the methoxy and carboxyl groups) and the aromatic ring, resulting in a significant downfield shift. |
| Methoxy (-OC H₃) | 55 - 60 | The carbon of the methoxy group appears in the typical range for sp³ carbons bonded to an oxygen atom. |
Application as a Chiral Derivatizing Agent (CDA)
The true utility of (R)-2-NMA is realized when it is used to determine the stereochemistry of other molecules, such as a secondary alcohol (R'R''CHOH). The carboxylic acid is converted to a more reactive form (e.g., an acid chloride) and then reacted with the chiral alcohol to form a mixture of diastereomeric esters.
Caption: Workflow for using (R)-2-NMA as a chiral derivatizing agent.
Because the two resulting esters are diastereomers, they have different physical properties and, crucially, different NMR spectra. The magnetic environment for the protons on the alcohol portion of the molecule will be slightly different in the two diastereomers due to the anisotropic effect of the bulky naphthalene ring. This results in separate signals for the R' and R'' groups of the original alcohol, allowing for the quantification of the enantiomeric ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (R)-2-NMA is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-O Stretch (Acid & Ether) | 1210 - 1320 and 1000-1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The expected molecular ion peak for C₁₃H₁₂O₃ would be at m/z = 216.0786 (for the exact mass). A nominal mass of 216 would be observed in a low-resolution spectrum.
-
Key Fragmentation Pathways:
-
Loss of -COOH: A prominent fragment would likely be observed at m/z = 171, corresponding to the loss of the carboxyl group ([M-45]⁺).
-
Loss of -OCH₃: Fragmentation involving the loss of the methoxy group would result in a fragment at m/z = 185 ([M-31]⁺).
-
Naphthylmethyl Cation: A base peak might be observed at m/z = 141, corresponding to the stable naphthylmethyl cation, formed after cleavage of the Cα-C(naphthyl) bond and subsequent rearrangements.
-
Experimental Protocols
The following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for (R)-2-NMA.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (R)-2-NMA in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for good solubility, while DMSO-d₆ can be useful for observing the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion, especially for the complex aromatic region.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid (R)-2-NMA powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind ~1 mg of (R)-2-NMA with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty accessory (or a pure KBr pellet).
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Average at least 16 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of (R)-2-NMA (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography:
-
Mass Spectrometry:
-
The eluent from the LC is directed into the mass spectrometer source.
-
Use an Electrospray Ionization (ESI) source in positive ion mode to generate the protonated molecule [M+H]⁺ (m/z 217).
-
Acquire data in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to analyze fragmentation patterns.
-
Conclusion
(R)-alpha-Methoxy-2-naphthylacetic acid is a molecule of significant interest, not only for its own chemical properties but for its widespread use in stereochemical analysis. This guide has provided a detailed overview of its expected spectroscopic characteristics based on fundamental principles and data from analogous structures. The ¹H and ¹³C NMR spectra are defined by the naphthalene system and the chiral methoxy-acetic acid side chain. The IR spectrum is characterized by strong absorptions from the carboxylic acid functional group, while mass spectrometry can confirm the molecular weight and reveal key fragmentation pathways. By following the outlined protocols, researchers can reliably obtain and interpret high-quality spectroscopic data, enabling both the structural verification of (R)-2-NMA and its effective application as a chiral derivatizing agent in the broader landscape of chemical and pharmaceutical research.
References
Sources
- 1. (R)-α-Methoxy-2-naphthaleneacetic acid, (R)-2-NMA | 156942-67-5 [chemicalbook.com]
- 2. adipogen.com [adipogen.com]
- 3. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Experimental, Spectroscopic, Computational and Molecular Studies of Plant Growth Promotor 2-Naphthylacetic Acid | Physics and Chemistry of Solid State [journals.pnu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 6-Methoxy-2-naphthylacetic acid | SIELC Technologies [sielc.com]
Methodological & Application
Topic: HPLC Method for Enantiomeric Excess Determination using a Chiral Derivatizing Agent
An Application Note and Protocol for Researchers
Abstract
The determination of enantiomeric purity is a critical step in the development and quality control of chiral drugs and intermediates. While direct separation on chiral stationary phases (CSPs) is common, an indirect approach using a chiral derivatizing agent (CDA) offers a robust and often more accessible alternative. This method converts a pair of enantiomers into diastereomers, which possess different physicochemical properties and can be readily separated on conventional, less expensive achiral HPLC columns.[1] This application note provides a comprehensive guide to the principles, method development, and execution of this technique, complete with a detailed, self-validating protocol for researchers in drug development and analytical science.
The Foundational Principle: From Indistinguishable Enantiomers to Separable Diastereomers
Enantiomers, by definition, are non-superimposable mirror images that exhibit identical physical and chemical properties in an achiral environment. Consequently, they co-elute on a standard achiral HPLC column (e.g., C18), making their separation and quantification impossible. The indirect method circumvents this challenge by introducing an enantiomerically pure Chiral Derivatizing Agent (CDA).
The core principle involves a chemical reaction between the racemic analyte and a single enantiomer of the CDA.[2] This reaction creates a new pair of molecules called diastereomers. Unlike the original enantiomers, diastereomers have distinct physical properties and spatial arrangements, allowing them to interact differently with the achiral stationary phase.[1][3] This difference in interaction leads to different retention times and, therefore, successful chromatographic separation.
The process can be visualized as follows:
-
(R)-Analyte + (S)-CDA → (R,S)-Diastereomer
-
(S)-Analyte + (S)-CDA → (S,S)-Diastereomer
The resulting (R,S) and (S,S) diastereomers can now be resolved into two distinct peaks on a standard HPLC system.
Strategic Method Development
A successful and reliable method hinges on careful selection of the derivatizing agent and optimization of both the reaction and chromatographic conditions.
Selecting the Appropriate Chiral Derivatizing Agent (CDA)
The choice of CDA is paramount and is dictated by the functional group(s) present on the analyte molecule. An effective CDA should possess several key characteristics:
-
High Enantiomeric Purity: The CDA must be enantiomerically pure (typically >99.5%) to ensure accurate quantification. Any impurity in the CDA will form an additional diastereomer, complicating the chromatogram and leading to erroneous % ee calculations.[1]
-
Reactivity: The CDA must react completely and specifically with the target functional group under mild conditions.
-
Stability: The CDA and the resulting diastereomers must be stable throughout the reaction, sample preparation, and HPLC analysis. The reaction must not cause racemization of the analyte or the CDA.[1]
-
Chromatographic Properties: The resulting diastereomers should exhibit good chromatographic behavior and possess a strong chromophore for sensitive UV detection.[1]
The table below summarizes common CDAs for prevalent functional groups.
| Target Functional Group | Chiral Derivatizing Agent (CDA) | Resulting Derivative | Key Advantages |
| Amines, Alcohols, Thiols | Marfey's Reagent (FDAA) | Dinitrophenyl (DNP) derivatives | Forms strongly UV-absorbing derivatives; well-established for amino acids.[3] |
| Alcohols, Amines | Mosher's Acid Chloride (MTPA-Cl) | MTPA esters/amides | Widely used for NMR and HPLC; provides good separation.[3][4] |
| Amines, Alcohols | Chiral Chloroformates | Carbamates/Esters | Can produce volatile derivatives suitable for GC analysis as well.[3] |
| Carboxylic Acids | Chiral Amines (e.g., (R)-1-Phenylethylamine) | Amides | Requires a coupling agent (e.g., DCC, EDC) for the reaction. |
| Primary Amines | o-Phthalaldehyde (OPA) with a chiral thiol | Fluorescent isoindoles | Creates highly fluorescent derivatives for enhanced sensitivity.[5] |
Optimization of the Derivatization Reaction
The goal is to drive the reaction to 100% completion. Incomplete derivatization is a major source of error. Key parameters to optimize include:
-
Stoichiometry: Use a slight excess of the CDA to ensure all of the analyte reacts.
-
Base/Catalyst: Many reactions require a non-nucleophilic base (e.g., triethylamine, sodium bicarbonate) to scavenge acid byproducts and facilitate the reaction.[5][6]
-
Temperature and Time: Monitor the reaction progress over time at a set temperature (e.g., 60-65°C) by taking aliquots and analyzing them via HPLC until the analyte peak is completely gone.[6]
-
Solvent: The solvent (e.g., Acetonitrile, Dichloromethane) must be inert and capable of dissolving all reactants.
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a generalized workflow. The specific amounts, times, and temperatures must be optimized for the specific analyte and chosen CDA. The example uses Marfey's reagent with an amine-containing analyte, based on a validated procedure.[6]
Materials and Equipment
-
HPLC System: Standard HPLC with a UV detector.[6]
-
Analytical Column: C18 reversed-phase column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).[6]
-
Reagents: HPLC-grade solvents (Acetonitrile, Water), appropriate CDA (e.g., Marfey's reagent), base (e.g., Sodium Bicarbonate), and acid for quenching (e.g., HCl).[6]
-
General Lab Equipment: Analytical balance, volumetric flasks, vials, heating block, sonicator.
Step-by-Step Derivatization Procedure
-
Analyte Solution Preparation: Accurately weigh ~10 mg of your analyte sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., 50:50 Water:Acetonitrile).
-
Reagent Preparation:
-
The Reaction:
-
Reaction Monitoring (Self-Validation Step): Before proceeding with all samples, it is critical to confirm reaction completion. After the initial heating period, cool one sample, dilute it as described below, and inject it into the HPLC. The chromatogram should show no remaining peak for the underivatized analyte. If the analyte peak is still present, the reaction time or temperature may need to be increased.
-
Quenching and Dilution:
-
After the reaction is complete, cool the vial to room temperature.
-
Add 250 µL of 1M HCl to quench the reaction by neutralizing the excess base.[6]
-
Transfer 300 µL of this final reaction mixture into an HPLC vial and dilute with 700 µL of a suitable diluent (e.g., 50:50 Water:Acetonitrile) to bring it within the linear range of the detector.[6]
-
Step-by-Step HPLC Analysis Protocol
-
Chromatographic Conditions: Set up the HPLC system with the achiral column. A typical starting point for separating the newly formed diastereomers is provided below. This method will likely require optimization.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., 78:22 mixture of pH 6.0 phosphate buffer and acetonitrile).[6]
-
Flow Rate: 0.7 - 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection Wavelength: Set to the λmax of the derivatized product (e.g., 335 nm for Marfey's reagent derivatives).[6]
-
Injection Volume: 10 µL[6]
-
-
System Suitability: Before running samples, inject a derivatized racemic standard (a 50:50 mix of enantiomers) to verify system performance. The separation of the two diastereomer peaks should have a resolution (Rs) of greater than 2.0.[6]
-
Analysis: Inject the prepared sample solutions and record the chromatograms.
Data Analysis and Calculation
The enantiomeric excess (% ee) is a measure of the purity of one enantiomer relative to the other. It is calculated directly from the integrated peak areas of the two diastereomer peaks in the chromatogram.
Formula for Enantiomeric Excess (% ee):
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Where:
-
Area₁ is the integrated peak area of the major diastereomer.
-
Area₂ is the integrated peak area of the minor diastereomer.
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[6] This ensures the method is reliable, reproducible, and fit for its intended purpose.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; resolution > 2 from nearest impurity. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[7] |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked analyte typically between 98-102%.[7] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%.[7][8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[6] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on resolution or quantification.[7] |
References
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
-
Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica. [Link]
-
What are the various ways of Chiral Separation by using HPLC? YouTube (Pharma Growth Hub). [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. onlinelibrary.wiley.com. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
-
Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health (NIH). [Link]
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- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
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- 8. dujps.com [dujps.com]
Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures with (R)-alpha-Methoxy-2-naphthylacetic acid
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical sciences, the stereochemical identity of a drug candidate is not merely a matter of academic curiosity but a critical determinant of its therapeutic efficacy and safety profile. A significant portion of pharmaceuticals are chiral, existing as enantiomers – non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological properties. Consequently, the ability to isolate and characterize single enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of drug development and manufacturing.
This technical guide provides a comprehensive overview and detailed protocols for the application of (R)-alpha-Methoxy-2-naphthylacetic acid as a chiral resolving agent, with a particular focus on the separation of racemic amines, a common structural motif in active pharmaceutical ingredients (APIs). We will delve into the underlying principles of diastereomeric salt formation, provide step-by-step experimental procedures, and discuss the analytical techniques for verifying the success of the resolution.
The Science of Separation: Diastereomeric Salt Crystallization
The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1] This technique leverages the fact that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture of a base (e.g., an amine) with an enantiomerically pure acid, such as (R)-alpha-Methoxy-2-naphthylacetic acid, a pair of diastereomeric salts is formed: (R)-acid-(R)-base and (R)-acid-(S)-base.
These diastereomers exhibit different solubilities in a given solvent system, a property that can be exploited to effect their separation through fractional crystallization.[1] One diastereomer will preferentially crystallize out of the solution, allowing for its isolation by filtration. The purified diastereomeric salt can then be treated with a base to liberate the desired enantiomer of the amine and regenerate the chiral resolving agent for potential reuse.
The success of this method hinges on several factors, including the choice of resolving agent, the solvent system, temperature, and the kinetics of crystallization. (R)-alpha-Methoxy-2-naphthylacetic acid is a powerful resolving agent due to its rigid structure and the presence of multiple functional groups that can engage in specific intermolecular interactions, leading to well-defined crystal lattices and significant solubility differences between the diastereomeric salts.
Visualizing the Workflow: A Step-by-Step Overview
The entire process of chiral resolution via diastereomeric salt formation can be systematically broken down into several key stages, as illustrated in the workflow diagram below.
Caption: Workflow for Chiral Resolution.
Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic amine using (R)-alpha-Methoxy-2-naphthylacetic acid. For the purpose of this guide, we will use the example of resolving a racemic β-adrenergic blocker, such as propranolol, which is a common application for this class of resolving agents.[2]
Materials:
-
Racemic Propranolol
-
(R)-alpha-Methoxy-2-naphthylacetic acid
-
Methanol (Anhydrous)
-
Diethyl Ether (Anhydrous)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Sodium Sulfate (Na₂SO₄) (Anhydrous)
-
Standard laboratory glassware (flasks, beakers, funnel, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Diastereomeric Salt Formation:
-
In a clean, dry Erlenmeyer flask, dissolve 1.0 equivalent of racemic propranolol in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-alpha-Methoxy-2-naphthylacetic acid in warm methanol. The exact stoichiometry may need to be optimized for specific amines to maximize the yield and enantiomeric excess of the desired diastereomer.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystallization, it is often beneficial to allow the mixture to stand for several hours or even overnight. Further cooling in an ice bath can increase the yield of the crystalline salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in a mixture of water and diethyl ether.
-
While stirring vigorously, slowly add 1 M NaOH solution until the pH of the aqueous layer is basic (pH > 10). This will neutralize the acidic resolving agent and liberate the free amine.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with diethyl ether to ensure complete recovery of the amine.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
-
Recovery of the Chiral Resolving Agent (Optional):
-
Acidify the aqueous layer from step 3 with 1 M HCl solution to a pH of < 2.
-
The (R)-alpha-Methoxy-2-naphthylacetic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can be reused after checking its purity.
-
Data Presentation: Key Parameters in Chiral Resolution
The success of a chiral resolution is quantified by two primary parameters: the yield of the resolved enantiomer and its enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of the final product and is defined as:
ee (%) = [ |(moles of major enantiomer) - (moles of minor enantiomer)| / |(moles of major enantiomer) + (moles of minor enantiomer)| ] x 100%
The following table provides hypothetical but realistic data for a typical resolution of a racemic amine with (R)-alpha-Methoxy-2-naphthylacetic acid.
| Parameter | Value |
| Starting Racemic Amine | 10.0 g |
| (R)-alpha-Methoxy-2-naphthylacetic acid | 8.3 g (1.0 eq) |
| Yield of Diastereomeric Salt | 7.5 g |
| Yield of Enriched (S)-Amine | 3.8 g (76% of theoretical max) |
| Enantiomeric Excess (ee) of (S)-Amine | >98% |
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the resolved amine must be determined experimentally. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this analysis.[3]
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is typically sufficient.
-
A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for the separation of amine enantiomers.[4]
Typical HPLC Method Parameters:
-
Column: Chiralpak® AD-H (or a similar amylose-based CSP)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the amine has strong absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Prepare a standard solution of the racemic amine and a solution of the resolved amine in the mobile phase.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the resolved amine sample.
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram of the resolved sample.
-
Calculate the enantiomeric excess using the formula provided in the "Data Presentation" section.
Conclusion: A Powerful Tool for Enantioselective Synthesis
The chiral resolution of racemic mixtures using (R)-alpha-Methoxy-2-naphthylacetic acid is a robust and scalable method for obtaining enantiomerically pure compounds. The principles of diastereomeric salt formation, coupled with systematic optimization of crystallization conditions, allow for the efficient isolation of a desired enantiomer. The detailed protocols provided in this guide serve as a starting point for researchers and drug development professionals to implement this valuable technique in their synthetic workflows. The successful application of this methodology is a critical step towards the development of safer and more effective chiral drugs.
References
-
St. Paul's Cathedral Mission College. "STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution." Available at: [Link]
-
Sparaco, R., et al. "Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol." Molecules 24.1 (2019): 129. Available at: [Link]
-
Novotná, K., et al. "Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters." Arhiv za higijenu rada i toksikologiju 69.3 (2018): 248-256. Available at: [Link]
-
Chemistry LibreTexts. "5.8: Racemic Mixtures and the Resolution of Enantiomers." Available at: [Link]
-
Joyce, L. A., et al. "A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids." Journal of the American Chemical Society 133.35 (2011): 13746-13749. Available at: [Link]
-
Phenomenex. "Chiral Separation of β-Blockers Using Lux™ Polysaccharide-Based Chiral Stationary Phases." Available at: [Link]
-
Royal Society of Chemistry. "Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization." Available at: [Link]
-
Hattori, K., et al. "Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid." CrystEngComm 15.39 (2013): 7994-8002. Available at: [Link]
-
Science Learning Center. "Resolution of a Racemic Mixture." Available at: [Link]
-
Agilent. "Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS." Available at: [Link]
-
UCL Discovery. "Isolation of enantiomers via diastereomer crystallisation." Available at: [Link]
-
ResearchGate. "instruction manual for chiralpak® ia columns." Available at: [Link]
-
PubMed. "Sensitive enantiomeric separation of aliphatic and aromatic amines using aromatic anhydrides as nonchiral derivatizing agents." Available at: [Link]
-
Korea Science. "Enantiodiscrimination and molecular docking study of chiral amines as 2-hydroxynaphthaldimine derivatives using amylose derived chiral selectors." Available at: [Link]
-
PubMed. "Chiral recognition and kinetic resolution of aromatic amines via supramolecular chiral nanocapsules in nonpolar solvents." Available at: [Link]
-
ResearchGate. "(PDF) Propranolol resolution using enantioselective biphasic systems." Available at: [Link]
-
ResearchGate. "(PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol." Available at: [Link]
-
ResearchGate. "Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters." Available at: [Link]
-
ResearchGate. "ChemInform Abstract: Synthesis of a Chiral α-(Aminooxy)arylacetic Ester. Part 2. A Route Through a Chiral 2-Hydroxy-2-phenylacetic Acid Derivative." Available at: [Link]
-
SpringerLink. "Chiral Drug Separation." Available at: [Link]
-
Wiley Online Library. "Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis." Available at: [Link]
-
PubMed Central. "High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess." Available at: [Link]
-
ResearchGate. "Chiral Separations: Methods and Protocols." Available at: [Link]
-
DOI. "Enantioselective separation techniques in forensic analysis and clinical toxicology." Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) A Simple Method for the Determination of Enantiomeric [research.amanote.com]
- 4. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Chiral Separations: A Technical Support Guide for (R)-alpha-Methoxy-2-naphthylacetic acid
Welcome to the Technical Support Center dedicated to enhancing your success in chiral High-Performance Liquid Chromatography (HPLC) separations involving (R)-alpha-Methoxy-2-naphthylacetic acid and related compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your peak resolution.
The separation of enantiomers is a critical task in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological effects.[1][2][3] (R)-alpha-Methoxy-2-naphthylacetic acid, a derivative of the common non-steroidal anti-inflammatory drug (NSAID) naproxen, presents a typical challenge in chiral chromatography. Achieving baseline resolution of its enantiomers requires a nuanced understanding of the interplay between the chiral stationary phase (CSP), mobile phase composition, and other chromatographic parameters. This guide provides practical, experience-driven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: I'm seeing poor or no separation of my enantiomers. Where should I start troubleshooting?
A1: The absence of separation is a common starting point in chiral method development. The issue often lies with the fundamental interaction between your analyte and the chiral stationary phase (CSP). Here’s a systematic approach to address this:
-
Verify Column Selection: Not all CSPs are suitable for all chiral compounds.[4] For acidic compounds like (R)-alpha-Methoxy-2-naphthylacetic acid, Pirkle-type columns (e.g., those based on (R)- or (S)-phenylglycine) or polysaccharide-based columns (cellulose or amylose derivatives) are often a good starting point.[1][2][5] If you are using a different type of column, consider if it's appropriate for your analyte's structure.
-
Mobile Phase Composition is Key: The mobile phase dictates the interaction between your analyte and the CSP.[6] For normal-phase chromatography, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) is used. The concentration of the alcohol modifier is critical; even small changes can dramatically impact resolution.[7]
-
Acidic/Basic Additives: For acidic analytes, adding a small amount of an acidic modifier (e.g., 0.1-0.5% acetic acid or trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and achieve separation.[8] This suppresses the ionization of the analyte, leading to more consistent interactions with the CSP.
Q2: My peaks are broad and tailing, which is affecting my resolution and quantitation. What are the likely causes and solutions?
A2: Poor peak shape is a frequent problem in HPLC and can have multiple origins.[7][9] In chiral chromatography, it's often linked to secondary interactions or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with polar analytes, causing peak tailing.[9] Adding a competitive agent like a small amount of a polar solvent or an appropriate acidic/basic modifier can help to mask these sites.
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is crucial. If the pH is close to the pKa of your analyte, you can get a mix of ionized and non-ionized forms, leading to broad peaks. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][10] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.
| Parameter | Potential Issue | Troubleshooting Action |
| Peak Shape | Tailing Peaks | Add acidic modifier (e.g., 0.1% TFA) to the mobile phase.[8] |
| Fronting Peaks | Reduce sample concentration or injection volume.[10] | |
| Split Peaks | Check for a partially blocked column frit or void in the column packing. |
Q3: I have some separation, but the resolution is not baseline (<1.5). How can I improve it?
A3: Optimizing resolution is about fine-tuning the chromatographic conditions to maximize the separation between the two enantiomeric peaks.
-
Adjust Mobile Phase Strength: In normal-phase mode, decreasing the percentage of the alcohol modifier will generally increase retention and can improve resolution, though it will also lengthen the analysis time. Make small, incremental changes (e.g., 1-2%) to find the optimal balance.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, but again, at the cost of longer run times.[7]
-
Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[6][11][12] It's worthwhile to screen a range of temperatures (e.g., 15°C to 40°C) to see if it improves your resolution. Generally, lower temperatures tend to enhance resolution.[12]
Q4: My retention times are drifting. What could be the cause?
A4: Drifting retention times can be caused by several factors, often related to the stability of the column or the mobile phase.[13]
-
Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times when the mobile phase is changed. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analysis.
-
Mobile Phase Composition: The mobile phase composition must be stable. Ensure your solvent reservoirs are covered to prevent selective evaporation of the more volatile components, which can alter the mobile phase strength over time.[13]
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[7] Using a column oven is highly recommended to maintain a stable temperature.
Troubleshooting Guides
Guide 1: Systematic Approach to Method Development for Chiral Acids
This workflow provides a structured approach to developing a chiral separation method for acidic compounds like (R)-alpha-Methoxy-2-naphthylacetic acid.
Caption: A systematic workflow for chiral method development.
Guide 2: Diagnosing and Resolving Peak Shape Problems
This decision tree helps to identify the root cause of common peak shape issues and suggests corrective actions.
Caption: A troubleshooting guide for common peak shape problems.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Normal-Phase Chiral HPLC
-
Solvent Selection: Use HPLC-grade hexane and isopropanol (or ethanol).
-
Modifier Addition: To a 1 L volumetric flask, add the desired volume of the alcohol modifier (e.g., for a 90:10 hexane:isopropanol mobile phase, add 100 mL of isopropanol).
-
Acidic Additive: If required, add the specified volume of the acidic modifier (e.g., 1 mL of acetic acid for a 0.1% concentration).
-
Final Volume: Bring the flask to the 1 L mark with hexane.
-
Mixing and Degassing: Thoroughly mix the solution and degas using sonication or vacuum filtration before use.
Protocol 2: Column Equilibration
-
Initial Flush: Before introducing the analytical mobile phase, flush the column with a strong, miscible solvent like 100% isopropanol for at least 15 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Mobile Phase Introduction: Gradually introduce the analytical mobile phase. If there is a significant difference in viscosity, use a graded introduction (e.g., 50:50 isopropanol:mobile phase, then 25:75, then 100% mobile phase).
-
Equilibration Time: Equilibrate the column with the analytical mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. For polysaccharide-based columns, longer equilibration times may be necessary.
In-Depth Scientific Explanations
The Chiral Recognition Mechanism
Chiral recognition in HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[4][14] For a separation to occur, there must be a difference in the stability of these two diastereomeric complexes. This difference in stability arises from a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][14][15]
With Pirkle-type CSPs, the chiral selector often has a π-acidic or π-basic aromatic ring that can interact with aromatic rings in the analyte.[5] The presence of hydrogen bond donors and acceptors on both the CSP and the analyte further contributes to the formation of a stable, three-point interaction, which is often necessary for effective chiral recognition.[4][5]
For polysaccharide-based CSPs, the chiral recognition sites are located within the helical grooves of the cellulose or amylose polymer. Enantiomers can fit differently into these chiral grooves, leading to differences in interaction strength and, consequently, separation.
The Role of Mobile Phase Modifiers
Mobile phase modifiers play a crucial role in modulating the interactions between the analyte and the CSP. In normal-phase chromatography, the alcohol modifier competes with the analyte for polar interaction sites on the CSP. By adjusting the concentration of the alcohol, you can control the retention of the analyte.
Acidic or basic additives are used to control the ionization state of the analyte and the CSP.[8] For an acidic analyte like (R)-alpha-Methoxy-2-naphthylacetic acid, adding an acid to the mobile phase suppresses its deprotonation, ensuring that it interacts with the CSP in a consistent, non-ionized form. This leads to sharper peaks and better resolution.
References
- Element Lab Solutions. Troubleshooting GC peak shapes.
- YouTube. HPLC Tips and Troubleshooting 17 - Poor Peak Shape.
- YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Benchchem. Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
- CHROMSERVIS.EU. Handling chiral columns.
- PubMed.
- Chromatography Today.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Phenomenex.
- Sigma-Aldrich. Basics of chiral HPLC.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
- Chiral Technologies.
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
- HPLC.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubMed.
- PubMed Central.
- ResearchGate.
- Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.
- ResearchGate.
- I.B.S. Chiral HPLC Method Development.
- PubMed. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC].
- American Chemical Society.
- ResearchGate.
- Chiralpedia. Donor-Acceptor (Pirkle)-type CSPs.
- Thermo Fisher Scientific.
- American Pharmaceutical Review.
- Sigma-Aldrich. Factors Affecting Resolution in HPLC.
- Sigma-Aldrich.
- Phenomenex. Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE.
- Wikipedia.
- ResearchGate.
- HPLC.eu. chiral columns.
- Hacettepe University. Original article DETERMINATION OF NAPROXEN SODIUM FROM POLY(LACTIDE-CO-GLYCOLIDE) CORNEAL SCAFFOLDS.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Handling chiral columns / CHROMSERVIS.EU [chromservis.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 15. chiraltech.com [chiraltech.com]
Technical Support Center: Solvent Selection for Diastereomeric Salt Formation
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for chiral resolution via diastereomeric salt formation. This guide is designed for researchers, chemists, and process development professionals who are navigating the critical—and often challenging—task of selecting the optimal solvent system. The success of a classical resolution hinges on this choice, as the solvent dictates the solubility difference between the two diastereomeric salts, ultimately enabling their separation.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles and a structured approach to troubleshooting. We will explore the causality behind experimental choices to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational questions researchers often have when approaching diastereomeric salt resolution.
Q1: Why is solvent selection the most critical parameter in diastereomeric salt resolution?
The entire principle of this resolution technique relies on the differential solubility between the two diastereomeric salts in a given solvent.[3] Unlike enantiomers, which have identical physical properties, diastereomers do not.[1] The chosen solvent must exploit this difference. An ideal solvent will dissolve both diastereomeric salts at a higher temperature but, upon cooling or concentration, will cause the preferential crystallization of one diastereomer (the less soluble one) while keeping the other in solution. The magnitude of this solubility difference in a specific solvent directly impacts the resolution's efficiency, yield, and purity.
Q2: What are the ideal properties of a solvent for this process?
There is no single "best" solvent; the optimal choice is specific to the racemate and resolving agent pair. However, an ideal solvent or solvent system generally exhibits the following characteristics:
-
Significant Solubility Differential: It should maximize the solubility difference between the two diastereomeric salts. A large difference is the primary driver for an effective separation.[4]
-
Moderate Solubility at Elevated Temperatures: The solvent should be capable of fully dissolving the diastereomeric salt mixture at a reasonable temperature (e.g., near its boiling point) to ensure a homogeneous starting solution.
-
Low Solubility of One Diastereomer at Lower Temperatures: As the solution cools, the solvent must have a low dissolving power for the target diastereomer to ensure high recovery and yield.[5]
-
Inertness: The solvent must not react with the racemic compound, the resolving agent, or the resulting salts.
-
Crystallinity: It should promote the formation of well-defined, stable crystals rather than oils or amorphous precipitates.
-
Practicality: Factors like boiling point, viscosity, toxicity, environmental impact, and cost are crucial, especially when considering scale-up.[6]
Q3: How does temperature influence the resolution process?
Temperature is a key variable used to control supersaturation, the driving force for crystallization.[5] Typically, the diastereomeric salt mixture is dissolved at an elevated temperature. As the solution is cooled, the solubility of both salts decreases, but ideally at different rates. A successful cooling crystallization relies on the solubility curve of the desired diastereomer being much steeper than that of its counterpart, allowing it to crystallize out in high purity.[4] The optimal temperature range provides a sufficient driving force for crystallization without causing excessive solubility loss or the spontaneous precipitation of the more soluble diastereomer (secondary nucleation).[5]
Troubleshooting Guide: Common Experimental Issues
This section is structured to help you diagnose and resolve common problems encountered during the resolution process.
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Actions |
| No crystals form; solution remains clear or becomes an oil. | 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent, even at low temperatures.[7] 2. Metastable Zone: The solution is in a metastable supersaturated state where nucleation is kinetically hindered. | 1. Change Solvent: Select a solvent in which the salts are less soluble (e.g., a less polar solvent if your compound is polar). 2. Introduce an Anti-solvent: Add a miscible solvent in which the salts are insoluble (e.g., heptane, MTBE) to lower the overall solubility.[7] 3. Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding seed crystals of the desired diastereomer. 4. Concentrate the Solution: Slowly evaporate some of the solvent to increase the salt concentration. |
| Both diastereomers crystallize out, resulting in low diastereomeric excess (de). | 1. Small Solubility Difference: The chosen solvent does not provide a sufficient solubility difference between the two salts.[4] 2. Rapid Cooling: Cooling too quickly can lead to simultaneous nucleation of both diastereomers. 3. High Initial Concentration: Starting with a solution that is too concentrated can cause the more soluble diastereomer to precipitate as well. | 1. Screen More Solvents: This is the most critical action. A different solvent may provide the necessary selectivity.[6] 2. Optimize Cooling Profile: Employ a slower, more controlled cooling ramp to allow for selective crystallization. 3. Adjust Concentration: Experiment with slightly more dilute starting solutions. |
| The yield of the desired crystalline salt is very low. | 1. High Solubility of Target Salt: The desired, less-soluble salt still has considerable solubility in the mother liquor at the final isolation temperature. 2. Insufficient Amount of Resolving Agent: An incomplete reaction may have occurred if less than a stoichiometric amount of resolving agent was used. | 1. Optimize Temperature: Ensure the final cooling temperature is sufficiently low. 2. Use an Anti-solvent: Adding an anti-solvent at the end of the cooling phase can help precipitate more of the desired salt from the solution.[5] 3. Increase Concentration: While being careful not to crash out the other diastereomer, a slightly higher starting concentration might improve yield. |
| The resolution works at a small scale but fails upon scale-up. | 1. Heat and Mass Transfer Effects: The cooling and mixing dynamics are different in larger vessels, affecting nucleation and crystal growth. 2. Impurities: The presence of minor impurities can have a more pronounced inhibitory effect on crystallization at a larger scale. | 1. Mimic Lab Conditions: Ensure that the cooling rate (°C/hour) and agitation are proportionally controlled during scale-up. 2. Seed the Batch: Use seed crystals to control nucleation, which becomes more important at scale. 3. Purify Starting Material: Ensure the racemic starting material is of high purity. |
A Systematic Approach to Solvent Screening
A successful resolution is rarely achieved with the first solvent chosen. A systematic screening process is essential to identify the optimal conditions efficiently.[6][8] This workflow maximizes the chances of finding a suitable system for your chiral molecules.[8]
Caption: Workflow for systematic solvent selection.
Protocol: High-Throughput Solvent Screening for Diastereomeric Salt Resolution
This protocol describes a typical screening experiment performed in parallel to maximize efficiency.[7][8]
1. Materials & Preparation:
-
Racemic compound (acid or base).
-
Chosen chiral resolving agent.
-
An array of 12-24 solvents with diverse properties (e.g., alcohols, esters, ketones, ethers, hydrocarbons). See the table below.
-
96-well plate or an array of small glass vials (e.g., 2 mL HPLC vials).
-
Stir plate and small magnetic stir bars.
-
Heating/cooling block or oil bath.
-
Chiral HPLC method for analyzing the enantiomeric/diastereomeric ratio.
2. Diastereomeric Salt Formation:
-
In a larger flask, dissolve the racemic compound (1.0 eq) and the chiral resolving agent (0.5 - 1.0 eq) in a volatile solvent where they are both highly soluble (e.g., methanol or ethanol).
-
Stir for 1-2 hours at a moderate temperature (e.g., 40-50 °C) to ensure complete salt formation.[7]
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain the solid diastereomeric salt mixture. Dry thoroughly under high vacuum.
3. Screening Execution:
-
Accurately weigh a small amount of the dry salt mixture (e.g., 20-30 mg) into each vial.[8]
-
Add a fixed volume (e.g., 0.5 mL) of a different screening solvent to each vial.
-
Seal the vials and place them on the heating/stirring block.
-
Heat the vials to a set temperature (e.g., 60-70 °C) with stirring until all solids dissolve. If a solid does not dissolve, add more solvent in a measured amount and record the new volume.
-
Once dissolved, slowly cool the vials to room temperature, and then further cool to a lower temperature (e.g., 4 °C) over several hours or overnight.
4. Analysis of Results:
-
After cooling, visually inspect each vial. Note the presence, absence, and quality of crystals.
-
Carefully separate the solid crystals from the supernatant (mother liquor) for promising candidates. This can be done via filtration or by using a syringe to remove the liquid.
-
Prepare samples of both the isolated solid and the mother liquor for each "hit". To analyze the solid, you may need to first "break" the salt by dissolving it in a suitable solvent and adding a weak acid or base to liberate the free compound before injection.
-
Analyze the samples using a validated chiral HPLC method to determine the diastereomeric excess (%de) or enantiomeric excess (%ee) of the material in each phase.
5. Interpretation:
-
The ideal solvent will show a high %de of one diastereomer in the solid phase and a corresponding high %de of the other diastereomer in the mother liquor.
-
A high yield of crystalline solid with a high %de is considered a strong "hit" for optimization.[5]
Data Presentation: Common Solvents for Screening
The selection of solvents for the initial screen should cover a range of polarities and chemical functionalities.
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | 65, 78, 82 | 32.7, 24.5, 19.9 | Protic; good for dissolving polar salts. Often used in mixtures. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | 77, 89 | 6.0, 5.5 | Moderately polar; frequently successful in resolutions.[5] |
| Ketones | Acetone, Methyl Isobutyl Ketone (MIBK) | 56, 117 | 21.0, 13.1 | Good dissolving power for a range of compounds. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, MTBE | 66, 80, 55 | 7.6, 6.9, 4.3 | Aprotic; can be good for less polar molecules. |
| Nitriles | Acetonitrile (ACN) | 82 | 37.5 | Highly polar aprotic solvent. |
| Hydrocarbons | Heptane, Toluene | 98, 111 | 1.9, 2.4 | Non-polar; often used as anti-solvents.[7] |
| Water | Water | 100 | 80.1 | Used for highly polar/ionic salts; can lead to hydrate formation.[4] |
Advanced Concepts & FAQs
Q4: When should I consider using a solvent mixture or an anti-solvent?
A solvent mixture should be considered when a single solvent provides either too much or too little solubility across the entire temperature range.
-
Solvent/Anti-solvent Systems: This is a powerful technique used when you can't find a single solvent that works. You first dissolve the salt mixture in a "good" solvent and then slowly add a miscible "anti-solvent" (in which the salts are poorly soluble) to induce crystallization.[5] For example, dissolving the salt in ethanol and slowly adding heptane is a common strategy.[7] This allows for fine control over supersaturation at a constant temperature.
Q5: What is solvate formation and how can it affect my resolution?
A solvate is a crystal form where molecules of the solvent become incorporated into the crystal lattice of the salt. This can dramatically alter the physicochemical properties, including the solubility, of the diastereomeric salt.[2] Sometimes, one diastereomer will form a stable solvate while the other does not, an effect which can be exploited to achieve a separation that was not possible in anhydrous solvents.[9] Be aware that solvate formation can sometimes lead to unexpected outcomes, so it's important to characterize the resulting crystalline solid (e.g., using TGA or DSC) if you suspect a solvate has formed.
Caption: Decision tree for troubleshooting common resolution outcomes.
References
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering.
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Chiral Resolution and Confirm
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm (RSC Publishing). [Link]
- Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design.
- Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. [Link]
- Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. advanceseng.com [advanceseng.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. veranova.com [veranova.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Anisotropic Effects for Improved NMR Separation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for enhancing anisotropic effects in your NMR experiments. By inducing a partial alignment of your molecules with the magnetic field, you can unlock a wealth of structural and dynamic information that is averaged out in isotropic solutions. This resource will help you navigate the common challenges and optimize your experimental setup for superior spectral separation and data quality.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working with anisotropic NMR:
Q1: What is the anisotropic effect in NMR, and why is it useful?
In a standard solution NMR experiment, molecules tumble rapidly and randomly, which averages out orientation-dependent interactions like dipolar couplings and chemical shift anisotropy (CSA). This is known as isotropic tumbling.[1] By using an alignment medium, we can introduce a small degree of order, causing the molecules to align partially with the magnetic field. This reintroduces a fraction of those orientation-dependent interactions, which are now observed as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs).[1] These anisotropic parameters are incredibly valuable as they provide global structural restraints that can be used for:
-
High-resolution structure determination and refinement of proteins, nucleic acids, and small molecules.[2][3]
-
Studying molecular dynamics and conformational changes.[1][3]
-
Validating computationally derived structural models.[4]
Q2: What are the primary methods for inducing anisotropy in an NMR sample?
There are two main approaches to inducing molecular alignment for NMR studies:
-
Extrinsic Alignment Media: This is the most common method and involves dissolving the analyte in a dilute liquid crystalline medium.[5] These media contain anisotropic particles that orient in the magnetic field and, through steric or electrostatic interactions, impart a slight degree of alignment to the solute molecules.[6]
-
Paramagnetic Tags: This method involves attaching a paramagnetic metal ion, often a lanthanide, to the molecule of interest.[7] The large magnetic susceptibility anisotropy of the paramagnetic center orients the molecule in the magnetic field.[7][8] This approach is particularly useful as it can generate multiple, independent alignments by placing the tag at different sites on the molecule.[9][10]
Q3: How do I know if my sample is properly aligned?
The most direct way to confirm and quantify the degree of alignment is by observing the quadrupolar splitting of deuterium in the lock solvent (typically D₂O). In an isotropic sample, you will see a single sharp lock signal. In an aligned sample, this signal will split into a doublet. The separation between the two peaks, known as the deuterium quadrupolar splitting (²H splitting), is directly proportional to the degree of alignment of the medium. This provides a simple and effective quality control check.[9]
Q4: My NMR peaks are broad in the aligned sample. What can I do?
Peak broadening is a common issue when working with alignment media. Several factors can contribute to this:
-
Excessive Alignment: Too strong of an alignment can lead to broad lines.[6] Try reducing the concentration of the alignment medium.
-
Analyte-Medium Interactions: Non-specific binding of your molecule to the alignment medium can cause significant broadening.[6] Consider using a different type of alignment medium with different surface properties.
-
Viscosity: Some alignment media can increase the viscosity of the sample, leading to broader lines. Ensure the medium is well-dissolved and the sample is homogeneous.[9]
-
Poor Shimming: The presence of the alignment medium can make it more challenging to achieve good magnetic field homogeneity. Careful shimming is crucial.[11]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific challenges you may encounter during your experiments.
Problem: Inconsistent or No Sample Alignment
Symptoms:
-
No observable deuterium quadrupolar splitting.
-
Measured RDCs are close to zero.
-
Significant variability in alignment between samples.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Incorrect Alignment Medium Concentration | Too low of a concentration will not induce sufficient alignment, while too high of a concentration can lead to phase separation or excessive viscosity. | Titrate the concentration of the alignment medium, monitoring the deuterium splitting at each step. Start with the recommended concentration range for your chosen medium and adjust accordingly. |
| Incompatible Sample Conditions (pH, Ionic Strength, Temperature) | The stability and ordering of many alignment media are sensitive to pH, salt concentration, and temperature.[2] | Verify that your buffer conditions are compatible with the chosen alignment medium. You may need to screen different buffer compositions or adjust the pH. Also, ensure the experiment is performed within the stable temperature range of the medium. |
| Analyte-Medium Interactions | Strong interactions between your molecule and the alignment medium can disrupt the liquid crystalline phase or cause your molecule to tumble with the medium, leading to very broad signals.[6] | Try a different alignment medium with different chemical properties (e.g., charge, hydrophobicity). For example, if you are using negatively charged Pf1 phage and your protein is also negatively charged, electrostatic repulsion might prevent proper alignment.[4] |
| Degradation of Alignment Medium | Some alignment media, particularly biological ones like phages, can degrade over time, especially if not stored properly. | Use fresh alignment medium and follow the manufacturer's storage instructions. If preparing your own, ensure the preparation is done correctly and the medium is used within its stable lifetime. |
Problem: Choosing the Right Alignment Medium
The choice of alignment medium is critical for a successful experiment. The ideal medium should provide a stable and tunable degree of alignment without interacting adversely with your analyte.
Properties of Common Alignment Media:
| Alignment Medium | Typical Concentration | Mechanism of Alignment | Advantages | Disadvantages |
| Bicelles (e.g., DMPC/DHPC) | 3-15% (w/v)[12] | Steric | Good for membrane proteins, tunable size.[13] | Temperature sensitive, can be difficult to prepare.[13] |
| Filamentous Phage (e.g., Pf1) | 5-50 mg/mL[4] | Electrostatic and Steric | Robust, stable over a wide range of conditions, commercially available.[4] | Highly charged surface may lead to undesirable interactions.[4] |
| Polyacrylamide Gels (Stretched/Compressed) | 4-7% (w/v)[14] | Mechanical Strain | Chemically inert, suitable for a wide range of solutes and conditions.[14][15] | Requires specialized apparatus to stretch/compress the gel.[14][16] |
| PEG/Hexanol | ~4-5% PEG[17] | Steric | High success rate, can be doped with charged detergents for a second alignment.[17] | Can be sensitive to the precise ratio of components.[17] |
| Graphene Oxide/MXene | Variable | Steric | No background signals, good for small molecules.[9] | Preparation can be time-consuming.[9] |
Problem: Utilizing Paramagnetic Lanthanide Ions
Symptoms:
-
Difficulty in achieving rigid attachment of the paramagnetic tag.
-
Observed paramagnetic effects (PCS and RDCs) are smaller than expected.
-
Significant line broadening around the tagging site.
Possible Causes and Solutions:
Choosing the Right Lanthanide:
The choice of lanthanide ion is crucial as it determines the nature and magnitude of the paramagnetic effects.[8]
| Lanthanide Ion | Magnetic Properties | Primary Use |
| Dy³⁺, Tb³⁺, Tm³⁺, Yb³⁺ | Large magnetic susceptibility anisotropy.[8][18] | Inducing large pseudocontact shifts (PCS) and residual dipolar couplings (RDCs).[7][8][19] |
| Gd³⁺ | Isotropic (no PCS), but causes strong paramagnetic relaxation enhancement (PRE).[18] | Measuring long-range distance restraints. |
| Lu³⁺, La³⁺, Y³⁺ | Diamagnetic. | Used as diamagnetic references to subtract the effects of the tag itself from the NMR spectrum.[19] |
Tips for Successful Paramagnetic Tagging:
-
Rigidify the Tag: The flexibility of the linker between the protein and the chelator can average down the paramagnetic effects. Use tags with short, rigid linkers or those that make multiple attachment points to the protein.[7]
-
Optimize the Chelator: The chelator must hold the lanthanide ion tightly to prevent leaching. DOTA-based chelators are known for their high stability.[7]
-
Choose the Tagging Site Carefully: Select a solvent-exposed residue (often a cysteine) that is not in a region of high mobility. Placing the tag near a charged residue like aspartic acid can sometimes help to stabilize and rigidify its position.[7]
-
Account for Line Broadening: The unpaired electron of the paramagnetic ion will cause significant broadening of signals from nearby nuclei. This is the PRE effect. While useful for distance measurements, it can also obliterate signals. Be aware of this when choosing your tagging site.[7]
Experimental Protocols
Protocol 1: Preparation of DMPC/DHPC Bicelles
This protocol describes the preparation of a 15% (w/v) stock solution of DMPC/DHPC bicelles, a common alignment medium.[12] The ratio of DMPC (long-chain lipid) to DHPC (short-chain lipid) is denoted by 'q'.[13]
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
-
Buffer (e.g., 10mM phosphate, pH 6.6, 0.15 mM sodium azide)[12]
-
D₂O
Procedure:
-
Weigh out the desired amounts of lyophilized DMPC and DHPC to achieve the target 'q' ratio (a common starting point is q=3.0).
-
Add the appropriate volume of buffer to the lipid mixture to reach a final total lipid concentration of 15% (w/v). For example, for 50 mg of lipid mixture, add 280 mg of buffer.[12]
-
Allow the mixture to hydrate at room temperature (18-22°C). Hydration time depends on the 'q' value; for q ≈ 2.8-3.0, this takes 2-3 hours.[12] For higher 'q' values, it may take up to 24 hours.[12]
-
Accelerated hydration can be achieved by heating the mixture to 40°C for 10 minutes, cycling back to 18°C, and briefly vortexing. Repeat this cycle twice.[12]
-
To prepare the final NMR sample, mix your protein solution with the bicelle stock solution. A common ratio is two volumes of protein solution to one volume of bicelle solution.[12]
-
Add D₂O to the final sample for the deuterium lock (typically 5-10% of the total volume).
Protocol 2: Preparation of a Stretched Polyacrylamide Gel
This protocol provides a general outline for preparing a stretched polyacrylamide gel for inducing molecular alignment.[14][15][20] This method relies on mechanically stretching the gel, which creates an anisotropic environment.[14]
Materials:
-
Acrylamide/bis-acrylamide solution (e.g., 30% stock)
-
Ammonium persulfate (APS), 10% (w/v) solution
-
Tetramethylethylenediamine (TEMED)
-
NMR buffer
-
Specialized gel-stretching apparatus and open-ended NMR tubes.[14][16]
Procedure:
-
Gel Polymerization:
-
Prepare the acrylamide solution to the desired final concentration (e.g., 6%). For a 1 mL mixture for a 6% gel, you might use 200 µL of 30% acrylamide, 80 µL of 1% bis-acrylamide, 10 µL of 10% APS, 0.1 µL of TEMED, and 710 µL of water.[20]
-
Pour the solution into a gel casting chamber (a cylindrical tube) and allow it to polymerize for at least 2 hours.[20]
-
-
Gel Washing and Equilibration:
-
Sample Loading:
-
Remove the buffer and add your concentrated protein sample to the tube containing the gel.
-
Allow the protein to diffuse into the gel matrix, typically overnight.[20]
-
-
Gel Stretching:
-
Carefully transfer the gel containing the protein into the funnel-like stretching apparatus.[14][15]
-
Following the instructions for your specific apparatus, push the gel from the wider cylinder into the narrower open-ended NMR tube. This process stretches the gel along the long axis of the tube.[14][16]
-
Secure the gel in the NMR tube using top and bottom plugs.[15][16]
-
The degree of alignment is proportional to the degree of stretching and the concentration of the polyacrylamide.[14]
References
-
Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. (2023). Inorganic Chemistry - ACS Publications. [Link]
-
Weak Alignment Liquid Crystal Media from Colloidal Dispersion and Self-assembled Oligopeptide for Anisotropic NMR. (n.d.). Accounts of Materials Research - ACS Publications. [Link]
-
YouTube. (2023). Share your videos with friends, family, and the world. [Link]
-
A simple apparatus for generating stretched polyacrylamide gels, yielding uniform alignment of proteins and detergent micelles. (n.d.). PubMed. [Link]
-
NMR Principles of Paramagnetic Materials. (2021). Books - The Royal Society of Chemistry. [Link]
-
Advances in NMR Spectroscopy of Weakly Aligned Biomolecular Systems. (2021). Chemical Reviews - ACS Publications. [Link]
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NMR CASE Troubleshooting Guide. (2009). BRUKER BIOSPIN. [Link]
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Residual Dipolar Couplings: Measurements and Applications to Biomolecular Studies. (n.d.). Duke Computer Science. [Link]
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Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. (n.d.). NIH. [Link]
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Weak alignment offers new NMR opportunities to study protein structure and dynamics. (n.d.). [No Source Found]. [Link]
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Paramagnetic NMR in drug discovery. (2020). PMC - PubMed Central. [Link]
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Accurate Measurement of Residual Dipolar Couplings in Large RNAs by Variable Flip Angle NMR. (n.d.). PMC - NIH. [Link]
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Exploring the impact of alignment media on RDC analysis of phosphorus-containing compounds: a molecular docking approach. (n.d.). RSC Publishing. [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). Department of Chemistry : University of Rochester. [Link]
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Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. (n.d.). PMC. [Link]
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A simple apparatus for generating stretched polyacrylamide gels, yielding uniform alignment of proteins and detergent micelles. (2002). ResearchGate. [Link]
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Generating Five Independent Molecular Alignments for Simultaneous Protein Structure and Dynamics Determination Using Nuclear Magnetic Resonance Spectroscopy. (2020). Analytical Chemistry - ACS Publications. [Link]
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Use of Measured Residual Dipolar Couplings to Calculate Residual Dipolar Couplings for a Protein Structure: A Case Study Using Hen Egg-White Lysozyme. (2020). Journal of Chemical Information and Modeling - ACS Publications. [Link]
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(PDF) Anisotropy and NMR spectroscopy. (2020). ResearchGate. [Link]
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The use of residual dipolar coupling in studying proteins by NMR. (n.d.). PubMed - NIH. [Link]
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NMR protocol (recipe)–make stretch gel for protein RDC measurement. (2011). My software notes. [Link]
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Magnetic anisotropy of endohedral lanthanide ions: paramagnetic NMR study of MSc2N@C80-Ih with M running through the whole 4f row. (n.d.). Chemical Science (RSC Publishing). [Link]
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Bicelle Samples for Solid-State NMR of Membrane Proteins. (n.d.). PubMed - NIH. [Link]
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Aligning 2D NMR Spectra Part 1. (2020). ChemoSpec.org. [Link]
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NMR to Determine Paramagnetic Susceptibilities. (2008). University of Ottawa NMR Facility Blog. [Link]
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Residual Dipolar Couplings. (n.d.). IMSERC. [Link]
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31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes. (n.d.). ChemRxiv. [Link]
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Alignment Media Preparation. (2013). NESG Wiki. [Link]
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Getting Your Peaks in Line: A Review of Alignment Methods for NMR Spectral Data. (2013). NIH. [Link]
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The Magic of Bicelles Lights Up Membrane Protein Structure. (2012). Chemical Reviews. [Link]
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Introduction to Paramagnetic NMR Spectroscopy. (2023). YouTube. [Link]
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Optimized MR imaging for polyacrylamide gel dosimetry. (n.d.). PubMed. [Link]
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Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. (n.d.). NIH. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents: (R)-alpha-Methoxy-2-naphthylacetic acid vs. Mosher's Acid (MTPA) for Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Selecting the Optimal Chiral Derivatizing Agent for NMR-based Enantiomeric Excess and Absolute Configuration Determination.
The precise determination of enantiomeric excess (ee) and absolute stereochemistry is a cornerstone of modern chemical research and pharmaceutical development. The biological activity of a chiral molecule often resides in a single enantiomer, with its counterpart potentially exhibiting reduced activity, different activity, or even adverse effects. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), remains a powerful and widely accessible technique for this critical analysis. This guide provides an in-depth comparison of two prominent α-methoxy-α-aryl acetic acid-type CDAs: the well-established Mosher's acid (MTPA) and the increasingly recognized (R)-alpha-Methoxy-2-naphthylacetic acid, highlighting their respective strengths and providing practical, experimentally-grounded guidance for their application.
The Fundamental Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are indistinguishable by NMR in an achiral environment, exhibiting identical chemical shifts and coupling constants. The core principle of using a chiral derivatizing agent is to covalently react the enantiomeric mixture of an analyte, typically a chiral alcohol or amine, with a single enantiomer of the CDA. This reaction transforms the pair of enantiomers into a pair of diastereomers. These resulting diastereomers have distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. The ratio of the integrated signals corresponding to each diastereomer directly reflects the enantiomeric ratio of the original sample, allowing for the calculation of enantiomeric excess.
Mosher's Acid (MTPA): The Established Standard
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, has long been the go-to chiral derivatizing agent for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines. Its utility stems from the magnetic anisotropy of the phenyl ring, which influences the chemical shifts of nearby protons in the derivatized analyte.
Mechanism of Action
The derivatization of a chiral alcohol with, for example, (R)-MTPA chloride results in the formation of two diastereomeric esters. In the preferred conformation of these esters, the phenyl group of the MTPA moiety is oriented in such a way that it shields one side of the chiral alcohol's substituents while deshielding the other. By comparing the ¹H NMR spectra of the diastereomers formed with both (R)- and (S)-MTPA, a differential chemical shift (Δδ = δS - δR) can be calculated for the protons of the chiral analyte. The sign of this Δδ value provides information about the spatial arrangement of the substituents around the chiral center, allowing for the assignment of the absolute configuration based on Mosher's model.
(R)-alpha-Methoxy-2-naphthylacetic acid: A Powerful Alternative
(R)-alpha-Methoxy-2-naphthylacetic acid, also referred to in the literature as 2-NMA or the closely related MαNP acid, has emerged as a superior alternative to Mosher's acid in many applications. Its fundamental principle of action is identical to that of MTPA, but the replacement of the phenyl group with a naphthyl group significantly enhances the anisotropic effect.
The Advantage of an Extended Aromatic System
The larger π-system of the naphthyl group in (R)-alpha-Methoxy-2-naphthylacetic acid generates a stronger magnetic anisotropy compared to the phenyl ring of MTPA. This heightened anisotropy results in a more pronounced shielding and deshielding of the protons in the derivatized analyte, leading to significantly larger chemical shift differences (Δδ) between the resulting diastereomers. This is a critical advantage as it facilitates more accurate integration of the NMR signals, especially for samples with low enantiomeric excess or complex spectra where signal overlap can be a challenge.
Head-to-Head Comparison: Experimental Data
The superior performance of the naphthyl-based reagent is not merely theoretical. Experimental data consistently demonstrates larger Δδ values for diastereomeric esters derived from MαNP acid (a close analog of (R)-alpha-Methoxy-2-naphthylacetic acid) compared to those from MTPA when reacted with the same chiral alcohol.
| Chiral Reagent | Substrate | Proton | δ (ppm) for (R)-Ester | δ (ppm) for (S)-Ester | Δδ (δR - δS) (ppm) |
| Mosher's Acid (MTPA) | (-)-Menthol | i-Pr (CH) | ~2.1 | ~2.2 | ~ -0.1 |
| Me (axial) | ~0.8 | ~0.9 | ~ -0.1 | ||
| Me (equatorial) | ~0.9 | ~0.8 | ~ +0.1 | ||
| MαNP Acid | (-)-Menthol | i-Pr (CH) | ~2.3 | ~2.7 | ~ -0.4 |
| Me (axial) | ~0.6 | ~1.0 | ~ -0.4 | ||
| Me (equatorial) | ~1.1 | ~0.7 | ~ +0.4 |
Note: The data for MαNP acid is adapted from literature comparing it to MTPA and is representative of the enhanced anisotropic effect.[1]
As the table illustrates, the magnitude of the chemical shift differences for the protons of (-)-menthol are approximately four times larger when derivatized with MαNP acid compared to Mosher's acid.[1] This translates to better-resolved signals in the NMR spectrum, simplifying analysis and increasing the reliability of ee determination.
The Critical Issue of Kinetic Resolution
A potential pitfall in the use of chiral derivatizing agents is the risk of kinetic resolution. If one enantiomer of the analyte reacts faster with the CDA than the other, the resulting diastereomeric ratio will not accurately reflect the initial enantiomeric ratio of the analyte.[1] This can lead to significant errors in the determination of enantiomeric excess. To mitigate this, it is crucial to drive the derivatization reaction to completion by using a slight excess of the chiral derivatizing agent and ensuring adequate reaction times. Monitoring the reaction by TLC or NMR is recommended to confirm that all of the analyte has been consumed.
Experimental Protocols
The following are detailed, step-by-step methodologies for the derivatization of a model chiral secondary alcohol with both Mosher's acid and (R)-alpha-Methoxy-2-naphthylacetic acid.
Protocol 1: Derivatization with Mosher's Acid (MTPA)
This protocol describes the formation of MTPA esters from a chiral alcohol for NMR analysis.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol) (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (~5-10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC or ¹H NMR).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
To determine enantiomeric excess, integrate well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
To determine absolute configuration, assign the relevant proton signals in both spectra and calculate the Δδ (δS - δR) values. Compare the sign of the Δδ values to the established Mosher's acid model.
-
Protocol 2: Derivatization with (R)-alpha-Methoxy-2-naphthylacetic acid
This protocol outlines the esterification of a chiral alcohol with (R)-alpha-Methoxy-2-naphthylacetic acid.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol) (~5 mg)
-
(R)-alpha-Methoxy-2-naphthylacetic acid
-
(S)-alpha-Methoxy-2-naphthylacetic acid
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Vials and standard laboratory glassware
Procedure:
-
Preparation of (R)-2-NMA Ester:
-
In a clean, dry vial, dissolve approximately 2.5 mg of the chiral alcohol, a slight molar excess (~1.1 equivalents) of (R)-alpha-Methoxy-2-naphthylacetic acid, and a catalytic amount of DMAP in 0.5 mL of anhydrous CH₂Cl₂.
-
Add one equivalent of DCC to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, or until completion.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude ester in an appropriate volume of CDCl₃ for NMR analysis.
-
-
Preparation of (S)-2-NMA Ester:
-
In a separate, clean, dry vial, repeat the procedure from step 1 using (S)-alpha-Methoxy-2-naphthylacetic acid.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-2-NMA ester samples.
-
Determine the enantiomeric excess and absolute configuration by following the same principles as outlined in the Mosher's acid protocol.
-
Visualization of the Derivatization Workflow
Caption: Experimental workflow for ee determination using a chiral derivatizing agent.
Logical Relationship in Diastereomer Formation
Caption: Formation of diastereomers from a racemic mixture and a single enantiomer of a CDA.
Conclusion and Recommendations
Both Mosher's acid and (R)-alpha-Methoxy-2-naphthylacetic acid are powerful tools for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines via NMR spectroscopy.
-
Mosher's Acid (MTPA) remains a reliable and well-documented choice, with a vast body of literature supporting its application. It is a suitable option for many routine analyses where signal resolution is not a limiting factor.
-
(R)-alpha-Methoxy-2-naphthylacetic acid presents a clear advantage in cases where enhanced spectral dispersion is required. The larger anisotropic effect of the naphthyl group leads to significantly greater chemical shift differences between diastereomers, facilitating more accurate and reliable analysis, particularly for complex molecules or samples with low enantiomeric excess. For challenging separations and when the highest degree of accuracy is paramount, (R)-alpha-Methoxy-2-naphthylacetic acid is the superior choice.
Ultimately, the selection of the appropriate chiral derivatizing agent will depend on the specific requirements of the analysis, including the nature of the analyte, the complexity of the NMR spectrum, and the desired level of accuracy. For researchers and drug development professionals, having both reagents available provides a versatile toolkit to tackle a wide range of stereochemical challenges.
References
Sources
A Researcher's Guide to Chiral Derivatizing Agents for NMR Spectroscopy: A Comparative Analysis
In the landscape of stereochemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful, non-destructive technique for the determination of enantiomeric purity and the assignment of absolute configuration. However, enantiomers, by their very nature, are indistinguishable in an achiral solvent, yielding identical NMR spectra. The strategic use of Chiral Derivatizing Agents (CDAs) circumvents this limitation by covalently bonding to the analyte, thereby converting a pair of enantiomers into a pair of diastereomers. These newly formed diastereomers possess distinct physical and spectral properties, leading to discernible differences in their NMR spectra, most notably in their chemical shifts (Δδ).
This guide provides an in-depth comparison of commonly employed CDAs, offering insights into their mechanisms, practical applications, and relative performance. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a CDA for their specific analytical challenges.
The Fundamental Principle: From Enantiomers to Diastereomers
The core principle behind the use of CDAs lies in the generation of a diastereomeric pair from an enantiomeric mixture. This is achieved by reacting the chiral analyte with an enantiopure CDA. The resulting diastereomers, having different spatial arrangements of their atoms, will experience different magnetic environments in the NMR spectrometer, leading to non-equivalent chemical shifts for corresponding nuclei. The magnitude of this chemical shift difference (Δδ) is a critical measure of the CDA's efficacy.
A key contributor to this differentiation is the anisotropic effect of aromatic rings frequently incorporated into the structure of CDAs. The magnetic field induced by the circulation of π-electrons in the aromatic ring creates shielding and deshielding cones in its vicinity. Depending on the orientation of the analyte's substituents relative to this aromatic ring in the diastereomeric adducts, their corresponding protons will resonate at different frequencies.
Figure 1: General workflow for chiral analysis using a Chiral Derivatizing Agent (CDA).
A Comparative Analysis of Key Chiral Derivatizing Agents
The selection of an appropriate CDA is paramount for successful stereochemical analysis. The ideal CDA should react quantitatively with the analyte without racemization, and the resulting diastereomers should exhibit large, well-resolved chemical shift differences in the NMR spectrum. Below, we compare three widely used classes of CDAs.
Mosher's Acids: The Gold Standard
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, and its analogue, α-methoxyphenylacetic acid (MPA), are arguably the most extensively used CDAs for determining the absolute configuration of alcohols and amines.[1][2] The "Mosher method" involves the separate derivatization of the chiral analyte with both enantiomers of the CDA, followed by a comparative analysis of the ¹H NMR spectra of the resulting diastereomeric esters or amides.[3][4]
Mechanism of Action: The underlying principle of the Mosher method relies on the predictable conformation of the resulting diastereomers. The bulky phenyl and trifluoromethyl groups of MTPA orient themselves to minimize steric hindrance, forcing the substituents of the chiral analyte into specific spatial arrangements relative to the anisotropic phenyl ring. This results in a consistent pattern of shielding and deshielding of the analyte's protons, which can be correlated to its absolute configuration.[5]
Experimental Protocol: Mosher Esterification for a Chiral Secondary Alcohol
-
Preparation: In two separate, dry NMR tubes, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Reagent Addition: To one tube, add 1.1 equivalents of (R)-(-)-MTPA chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). To the second tube, add 1.1 equivalents of (S)-(+)-MTPA chloride and a catalytic amount of DMAP.
-
Reaction: Gently swirl the tubes and allow the reactions to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or NMR.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Identify corresponding protons in the two spectra and calculate the chemical shift difference (Δδ = δS - δR). A consistent positive or negative sign for Δδ on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher model.[6]
Advantages:
-
Well-established and widely applicable method.
-
The trifluoromethyl group in MTPA provides a useful ¹⁹F NMR probe for determining enantiomeric excess.[2]
-
MPA can be advantageous in cases where the trifluoromethyl group of MTPA causes signal overlap in the ¹H NMR spectrum.[1]
Limitations:
-
Requires the synthesis of two separate diastereomers.
-
The conformational model may not hold for sterically hindered or highly flexible molecules.[1]
-
Potential for racemization of the CDA, particularly MTPA, during derivatization.[1]
Naproxen-Based Reagents: An Alternative with Strong Anisotropic Effects
Naproxen, a common non-steroidal anti-inflammatory drug (NSAID), possesses a 2-naphthyl moiety that can induce significant anisotropic effects, making it a valuable scaffold for CDAs.[7] The larger aromatic system of the naphthyl group can lead to greater chemical shift dispersion compared to the phenyl group in Mosher's acids.
Mechanism of Action: Similar to Mosher's acids, naproxen-based CDAs rely on the formation of diastereomeric esters or amides. The conformational preference of the resulting adducts places the analyte's substituents in the shielding or deshielding regions of the naphthyl ring, leading to observable chemical shift differences.
Experimental Protocol: Derivatization with Naproxen Chloride
-
Preparation: In a dry vial, dissolve 1-5 mg of the chiral amine or alcohol in 0.5 mL of an aprotic solvent such as dichloromethane or THF.
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine.
-
Reagent Addition: Add 1.1 equivalents of (S)-naproxen chloride and stir the reaction at room temperature.
-
Work-up and Analysis: Once the reaction is complete, the solvent can be evaporated, and the residue dissolved in a suitable deuterated solvent for NMR analysis.
Advantages:
-
The larger aromatic system can induce larger Δδ values.
-
Readily available and relatively inexpensive starting material.[8]
Limitations:
-
Less universally applied and documented than Mosher's method.
-
The conformational models are not as rigorously established as that for MTPA.
Camphorsulfonic Acid: A Classic Reagent for Amines and Alcohols
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong acid that has been traditionally used as a chiral resolving agent.[9] Its derivatization to form sulfonate esters with chiral alcohols or sulfonamides with chiral amines provides diastereomers that can be distinguished by NMR.[10]
Mechanism of Action: The rigid bicyclic structure of camphor provides a well-defined chiral environment. While it lacks a large aromatic ring for strong anisotropic effects, the steric bulk and the carbonyl group can influence the conformation of the derivatized analyte, leading to chemical shift non-equivalence.
Experimental Protocol: Formation of Camphorsulfonate Esters
-
Preparation: In a round-bottom flask, dissolve the chiral alcohol (1 equivalent) in dichloromethane.
-
Base and Reagent Addition: Add triethylamine (1.5 equivalents) and (1S)-(+)-10-camphorsulfonyl chloride (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Work-up and Analysis: The reaction mixture is typically washed with dilute acid and brine, dried over sodium sulfate, and the solvent evaporated. The resulting diastereomeric sulfonate esters are then analyzed by NMR.[10]
Advantages:
-
Effective for the derivatization of both alcohols and amines.[10]
-
The starting material is commercially available and optically pure.[11]
Limitations:
-
The induced chemical shift differences are often smaller compared to those from CDAs with large aromatic groups.
-
The formation of sulfonate esters can sometimes be more challenging than the formation of carboxylate esters.[10]
Comparative Summary of Chiral Derivatizing Agents
| Feature | Mosher's Acids (MTPA/MPA) | Naproxen-Based Reagents | Camphorsulfonic Acid (CSA) |
| Analyte Compatibility | Alcohols, Amines, Carboxylic Acids[1] | Alcohols, Amines[12] | Alcohols, Amines[10] |
| Mechanism of Δδ | Strong anisotropic effect from phenyl ring[1] | Very strong anisotropic effect from naphthyl ring | Steric and electronic effects from camphor scaffold |
| Magnitude of Δδ | Generally large | Potentially very large | Moderate to small |
| Established Method | Yes (Mosher's Method)[3] | Less established | Less established for configuration assignment |
| ¹⁹F NMR Probe | Yes (MTPA)[2] | No | No |
| Potential for Racemization | Moderate (especially MTPA)[1] | Less studied | Low |
| Reagent Availability | Widely available | Readily synthesized from Naproxen[8] | Widely available[11] |
Conclusion
The choice of a chiral derivatizing agent for NMR spectroscopy is a critical decision that depends on the nature of the analyte, the analytical goal (enantiomeric excess determination vs. absolute configuration assignment), and the available instrumentation. Mosher's acids remain the gold standard due to their broad applicability and the well-established empirical model for determining absolute configuration. However, for challenging cases where larger chemical shift differences are required, naproxen-based reagents offer a promising alternative. Camphorsulfonic acid, while inducing smaller chemical shift differences, is a reliable reagent, particularly for chiral amines. By understanding the principles, advantages, and limitations of each class of CDA, researchers can confidently select the most appropriate tool for their stereochemical investigations.
References
- Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign.
- Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118.
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. Retrieved from [Link]
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical reviews, 91(7), 1441-1457.
- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096.
- Freire, F., Seco, J. M., Quínoa, E., & Riguera, R. (2004). Assignment of the absolute configuration of chiral secondary alcohols by NMR using 2-(anthracene-9-yl)-2-methoxyacetic acid (9-AMAA) as a chiral derivatizing agent. Tetrahedron Letters, 45(1), 131-134.
- Kusumi, T., Fukushima, T., Ohtani, I., & Kakisawa, H. (1991). A new and effective chiral derivatizing agent for the determination of the absolute configuration of secondary alcohols. Tetrahedron Letters, 32(24), 2939-2942.
- Wenzel, T. J., & Wilcox, J. D. (2016). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. In eMagRes (Vol. 5, pp. 101-115). John Wiley & Sons, Ltd.
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Curran, D. P., Zhang, Q., & Richard, C. (2006). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Journal of the American Chemical Society, 128(30), 9572-9573. Retrieved from [Link]
- Perez-Victoria, I., Tormo, J. R., & Estornell, E. (2001). Naproxen-based chiral derivatizing agents for the determination of the enantiomeric purity and absolute configuration of amines and amino alcohols by 1H NMR. Tetrahedron: Asymmetry, 12(5), 829-841.
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Mosher, H. S. (s.f.). Mosher's acid. Wikipedia. Retrieved from [Link]
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Kaloustian, M. K., & Bondi, S. (2010). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham University Research, 1-4. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. Retrieved from [Link]
-
Wikipedia. (s.f.). Chiral derivatizing agent. Retrieved from [Link]
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Ali, I., et al. (2018). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Drug design, development and therapy, 12, 2477. Retrieved from [Link]
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Zhang, Y., et al. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C: Structural Chemistry, 78(10), 653-661. Retrieved from [Link]
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accuracy and precision of NMR methods for enantiomeric purity
For comprehensive validation, the use of both NMR and chiral HPLC can provide a high degree of confidence, with NMR offering a rapid screen and HPLC providing rigorous, high-sensitivity quantification. [14]
Conclusion
The determination of enantiomeric purity by NMR is a versatile, rapid, and structurally informative technique. The choice between chiral derivatizing agents, solvating agents, and lanthanide shift reagents depends on the specific analyte, the required level of accuracy, and whether the sample must be recovered.
-
CDAs offer robust and large signal separation at the cost of sample derivatization.
-
CSAs provide the simplest and fastest method, ideal for high-throughput screening, provided sufficient resolution can be achieved.
-
CLSRs are a powerful tool for resolving otherwise intractable spectral overlap but must be used with caution due to line broadening.
By understanding the causality behind each method and adhering to rigorous quantitative NMR principles, researchers can leverage NMR spectroscopy to generate highly accurate and precise data on enantiomeric purity, ensuring the quality and integrity of their chiral molecules.
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Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 26157-26164. [Link]
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A Scientist's Guide to Enantiomer Separation: Direct vs. Indirect Methods
In the landscape of pharmaceutical development and chemical research, the ability to isolate and quantify individual enantiomers from a racemic mixture is not merely a technical challenge—it is a regulatory and safety imperative. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that enantiomers of a chiral drug be treated as distinct chemical entities, necessitating their separation and independent evaluation.[1]
This guide provides an in-depth comparison of the two primary strategies for enantiomeric resolution by chromatography: direct and indirect methods. As a senior application scientist, my aim is to move beyond a simple list of pros and cons, instead offering a causal explanation for experimental choices to empower researchers in developing robust, reliable, and efficient separation protocols.
The Core Principle: Creating a Diastereomeric Difference
Enantiomers possess identical physical properties (e.g., boiling point, solubility, polarity), making them impossible to separate using standard, achiral chromatographic techniques.[3][4] The foundational principle of all enantioselective chromatography is the creation of a chiral environment that forces the enantiomers to interact differently. This is achieved by forming transient or stable diastereomeric complexes, which, unlike enantiomers, have distinct physical properties and can be separated.[5][6] The choice between direct and indirect methods hinges on how and when this diastereomeric interaction is induced.
Section 1: Direct Methods—Separation in a Chiral Environment
Direct methods are the most common approach and involve the separation of unmodified enantiomers by utilizing a chiral selector integrated into the chromatographic system.[1] This is typically achieved with a Chiral Stationary Phase (CSP) , a column packed with a chiral material, or less commonly, a Chiral Mobile Phase Additive (CMA) .[7][8]
The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[3][5] One enantiomer will form a more stable complex with the CSP, leading to stronger retention and a later elution time, thus achieving separation.[5] Chiral recognition requires a minimum of three points of interaction between the analyte and the CSP to establish the necessary stereochemical difference.[4]
Key Techniques: Chiral Stationary Phases (CSPs)
High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the workhorses of chiral separations, with HPLC being the most dominant technique.[9][10] The success of these methods is overwhelmingly dependent on the selection of the appropriate CSP. Modern CSPs are sophisticated biomimics, leveraging the stereoselectivity of natural products.[11]
| CSP Class | Chiral Selector Examples | Primary Interaction Mechanisms | Common Applications |
| Polysaccharide-Based | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole, inclusion complexing within helical polymer grooves.[3] | Broad applicability, considered the first line of screening for many neutral and acidic/basic compounds. |
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin, Ristocetin A.[12] | Inclusion complexing, hydrogen bonding, ionic interactions, π-π interactions.[3][12] | Highly versatile, effective in reversed-phase, polar ionic, and normal-phase modes. Excellent for ionizable molecules and LC-MS compatibility.[12] |
| Pirkle-Type (Brush-Type) | Immobilized (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol.[7] | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Effective for compounds with π-acidic or π-basic groups, such as aromatic compounds. |
| Protein-Based | Albumin, α1-acid glycoprotein (AGP) | Hydrophobic and electrostatic interactions. | Aqueous mobile phases, suitable for drug-protein binding studies. |
| Cyclodextrin-Based | α-, β-, and γ-cyclodextrins and their derivatives.[9] | Inclusion complexing where the analyte fits into the hydrophobic cavity of the cyclodextrin.[3][9] | Separation of aromatic compounds and molecules with ring structures that can fit within the cavity. |
Experimental Workflow: Direct Separation via Chiral HPLC
The following protocol outlines a systematic approach to developing a chiral separation method using CSPs, a process that is often empirical and requires screening.[11][13]
Caption: Workflow for Direct Chiral Method Development.
Step-by-Step Protocol:
-
Analyte Characterization: Determine the pKa and solubility of your racemic analyte. This information is critical for selecting the appropriate mobile phase system (e.g., reversed-phase for polar/ionizable compounds, normal phase for nonpolar compounds).
-
CSP Screening: The selection of a successful CSP is not always predictable.[1] Therefore, a screening approach using columns with different chiral selectors and interaction mechanisms is the most efficient strategy.[11][13] A common starting point includes polysaccharide and macrocyclic glycopeptide columns.
-
Mobile Phase Screening:
-
Normal Phase/Polar Organic: Begin with a simple mobile phase like Hexane/Isopropanol (IPA) or Ethanol (EtOH). These are effective for a wide range of compounds on polysaccharide CSPs.
-
Reversed Phase: For polar or ionizable compounds, screen with aqueous buffers (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier like acetonitrile (ACN) or methanol (MeOH). This is particularly effective for macrocyclic glycopeptide phases.[12]
-
-
Optimization: Once partial separation is observed, refine the method.
-
Mobile Phase Composition: Fine-tune the ratio of solvents.
-
Additives/Buffers: Small amounts of acidic or basic additives can dramatically improve peak shape and selectivity for ionizable analytes.
-
Temperature: Decreasing temperature often increases chiral selectivity, while increasing temperature can improve peak efficiency.[11]
-
Flow Rate: Chiral separations typically benefit from lower flow rates to maximize interaction time with the CSP.[11]
-
Advantages and Disadvantages of Direct Methods
| Advantages | Disadvantages |
| Simplified Workflow: No sample derivatization is required, saving time and reducing the risk of side reactions or racemization. | Cost: Chiral stationary phases are significantly more expensive than standard achiral columns. |
| High Efficiency: Modern CSPs offer high-resolution separations. | Method Development: Can be time-consuming and empirical, often requiring screening of multiple columns and mobile phases.[11] |
| Preparative Scale Potential: Direct methods are readily scalable for the purification of single enantiomers. | Universality: No single CSP can separate all types of racemic compounds.[1] |
| Analyte Integrity: The analyte is analyzed in its native form, avoiding potential analytical artifacts from derivatization. |
Section 2: Indirect Methods—Derivatization Before Separation
The indirect method involves a fundamentally different philosophy. Instead of introducing a chiral selector into the chromatography system, the enantiomers themselves are chemically transformed into diastereomers before injection.[8] This is achieved by reacting the racemic mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA) .[7]
The resulting diastereomers ((R)-analyte-(S)-CDA and (S)-analyte-(S)-CDA) have different physical properties and can be easily separated on a conventional, inexpensive achiral column (e.g., C18).[6][7]
The Chemistry of Derivatization
The success of this method relies on a suitable chemical reaction between the analyte and the CDA. The analyte must possess a reactive functional group (e.g., amine, carboxylic acid, alcohol, thiol) that can covalently bond with the CDA.[7]
| Analyte Functional Group | Common Chiral Derivatizing Agents (CDAs) | Resulting Diastereomer |
| Amines, Amino Acids | Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC).[14] | Diastereomeric amides/carbamates |
| Carboxylic Acids | (R)-1-Phenylethylamine | Diastereomeric amides |
| Alcohols | (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Diastereomeric esters |
Experimental Workflow: Indirect Separation via Derivatization-HPLC
This workflow involves an initial chemical reaction step, which must be carefully controlled and validated.
Caption: Workflow for Indirect Chiral Method Development.
Step-by-Step Protocol:
-
CDA Selection: Choose a CDA that is 100% enantiomerically pure. Any impurity in the CDA will lead to the formation of an additional diastereomer, complicating the chromatogram and causing quantification errors.[7][15]
-
Reaction Optimization:
-
The derivatization reaction must proceed to completion for both enantiomers at the same rate. Incomplete or kinetically different reactions will result in an inaccurate measurement of the original enantiomeric ratio.
-
Use a slight excess of the CDA to drive the reaction to completion, but be aware that excess reagent may interfere with the chromatography.[7]
-
Carefully control reaction conditions (temperature, solvent, pH) to prevent racemization of the analyte or the CDA.
-
-
Sample Cleanup: After the reaction, it may be necessary to remove excess CDA and reaction byproducts via a simple extraction or solid-phase extraction (SPE) step.
-
Achiral Chromatography: Develop a separation method for the resulting diastereomers on a standard achiral column (e.g., C18). This is typically more straightforward than chiral method development.
-
Validation: It is crucial to run a control reaction with a known enantiomerically pure standard of your analyte (if available) to confirm that no racemization occurs during the derivatization step.
Advantages and Disadvantages of Indirect Methods
| Advantages | Disadvantages |
| Uses Standard Columns: Employs inexpensive and robust achiral columns.[7] | Complex Workflow: Requires a validated chemical derivatization step, increasing sample preparation time and complexity.[15] |
| Predictable Elution Order: The elution order of the diastereomers can often be predicted.[7] | CDA Purity is Critical: The chiral derivatizing agent must be 100% enantiomerically pure to avoid analytical errors.[7][15] |
| Enhanced Sensitivity: CDAs can be chosen to have strong chromophores or fluorophores, significantly increasing detection sensitivity, which is ideal for trace analysis in biological matrices.[7][9][15] | Risk of Artifacts: Potential for racemization, kinetic resolution (unequal reaction rates), or interfering side products.[7] |
| Potentially Better Separation: The resulting diastereomers often have significantly different structures, leading to excellent chromatographic resolution.[7] | Analyte Must Be Reactive: The method is only applicable to analytes with suitable functional groups for derivatization.[7] |
Head-to-Head Comparison and Decision Framework
The choice between direct and indirect methods is not arbitrary; it is a strategic decision based on the analytical goals, sample properties, and available resources.
| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) | Causality & Expert Insight |
| Speed & Throughput | Higher. Simple "dilute and shoot" approach. | Lower. Multi-step sample preparation is required. | For routine QC or high-throughput screening, direct methods are superior due to minimal sample handling. |
| Method Development | Can be complex. Requires screening of expensive columns. | Often simpler chromatography, but complex reaction validation. | The "difficulty" is shifted. Direct methods focus on chromatographic screening; indirect methods focus on chemical reaction validation. |
| Cost | High initial cost (CSP columns). | Low column cost, but ongoing cost of high-purity CDAs. | For a lab running many different chiral assays, a set of screening CSPs may be more economical in the long run than stocking numerous CDAs. |
| Sensitivity | Dependent on analyte's native chromophore. | Potentially very high. CDA can be selected to add a highly sensitive tag. | For bioanalysis or trace impurity analysis, the sensitivity enhancement from an indirect method can be a decisive advantage.[15] |
| Robustness | High. Less prone to user error. | Lower. Sensitive to reaction conditions and CDA purity. | Direct methods are generally more robust for transfer between labs and for routine use due to fewer critical manual steps. |
| Scalability (Preparative) | Excellent. The method is directly scalable. | Not suitable. The derivatization and subsequent removal of the CDA make it impractical for purification. | For isolating pure enantiomers for further study, direct chromatography is the only viable option. |
Decision-Making Flowchart
Caption: Decision framework for choosing a chiral separation strategy.
Conclusion
Both direct and indirect methods are powerful tools for resolving enantiomers. The direct approach, primarily using Chiral Stationary Phases, has become the industry standard for its simplicity, robustness, and scalability. It represents the most straightforward path to determining enantiomeric purity.
However, the indirect method should not be dismissed. It remains a valuable strategy in specific scenarios, particularly in bioanalytical settings where ultimate sensitivity is required or when a suitable direct method cannot be found. Its strength lies in leveraging the power of standard, robust achiral chromatography after a well-controlled chemical derivatization.
Ultimately, the expert scientist does not choose one method dogmatically. Instead, they understand the fundamental principles of both, weigh the specific project requirements against the inherent advantages and disadvantages of each technique, and select the strategy that provides the most reliable, accurate, and efficient path to achieving their analytical goals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
